N-Benzylguanidinium acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;2-benzylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRLMHJRNFXPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-57-6 | |
| Record name | N-Benzylguanidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Benzylguanidinium Acetate from Benzylamine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of N-Benzylguanidinium acetate, a monosubstituted guanidinium salt, starting from benzylamine. The document details the core chemical transformations, presents experimental protocols, and summarizes quantitative data for key synthetic routes.
Introduction
Guanidinium salts are a prominent structural motif in a wide array of biologically active molecules and are of significant interest in medicinal chemistry and drug development. The guanidinium group, characterized by its planarity, resonance stabilization, and ability to form multiple hydrogen bonds, often serves as a bioisostere for a protonated primary amine, enhancing binding affinity to biological targets. This compound is a model compound for the synthesis of more complex monosubstituted guanidines. This guide focuses on the practical synthesis of this compound from readily available starting materials.
The overall synthesis can be conceptually divided into two primary stages: the guanylation of benzylamine to form N-benzylguanidine, followed by the formation of the acetate salt. Several methods exist for the crucial guanylation step, with the reaction of benzylamine with a cyanamide-based reagent being a common and effective approach.
Synthetic Pathways and Mechanisms
The primary method for the synthesis of N-benzylguanidine involves the addition of benzylamine to a cyanamide or a cyanamide-derived species. The general reaction is depicted below:
Figure 1. Overall synthetic scheme for this compound.
A prevalent and efficient method for the guanylation of amines involves the activation of a protected cyanamide, such as an N-acylcyanamide, with an electrophilic reagent like chlorotrimethylsilane (TMSCl).[1][2] This in-situ activation generates a highly reactive N-silylcarbodiimide intermediate, which readily undergoes nucleophilic attack by benzylamine to yield the protected guanidine. Subsequent deprotection, if necessary, and salt formation provides the desired product.
The proposed signaling pathway for this chemical transformation is as follows:
Figure 2. Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of N-benzylguanidine and its subsequent conversion to the acetate salt.
Synthesis of N-Benzylguanidine via Activated N-Benzyloxycarbonylcyanamide[1][2]
This protocol is adapted from a general procedure for the synthesis of mono-protected guanidines.
Materials:
-
Benzyloxycarbonylcyanamide potassium salt
-
Acetonitrile (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
Benzylamine
-
Dichloromethane
-
1M Sodium Carbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
A flask is charged with benzyloxycarbonylcyanamide potassium salt (1.0 eq).
-
Anhydrous acetonitrile is added to create a 0.2 M slurry.
-
The mixture is stirred vigorously.
-
Chlorotrimethylsilane (1.1 eq) is added dropwise via syringe.
-
The mixture is stirred at room temperature for 30 minutes, during which the solution becomes milky.
-
Benzylamine (1.1 eq) is added in a single portion. The solution will become more opaque.
-
The reaction is stirred for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is concentrated under reduced pressure.
-
The resulting solid is slurried in dichloromethane and transferred to a separatory funnel.
-
The organic phase is washed with 1M Sodium Carbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-benzyloxycarbonyl-N'-benzylguanidine.
-
The benzyloxycarbonyl (Cbz) protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield N-benzylguanidine.
Synthesis of N-Benzylguanidinium Nitrate[3]
This method provides the nitrate salt directly, which can be converted to the acetate salt through salt metathesis or by first generating the free base.
Materials:
-
Benzylamine Nitrate
-
Calcium Cyanamide
-
Water
Procedure:
-
An aqueous solution of benzylamine nitrate is reacted with calcium cyanamide.
-
The reaction mixture is heated.
-
After cooling, the resulting guanidine nitrate salt crystallizes and can be isolated by filtration.
Formation of this compound
Materials:
-
N-Benzylguanidine (free base)
-
Ethanol or Methanol
-
Acetic Acid
Procedure:
-
Dissolve N-benzylguanidine in a minimal amount of a suitable solvent like ethanol or methanol.
-
Add one equivalent of acetic acid to the solution.
-
The this compound salt will precipitate upon addition or after concentration of the solvent.
-
The salt can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.
Data Presentation
The following tables summarize quantitative data from relevant literature for the synthesis of benzylguanidine derivatives.
Table 1: Guanylation of Benzylamine using Activated Acylcyanamide [1]
| Activating Agent | Solvent | Amine | Reaction Time | Yield (%) |
| Chlorotrimethylsilane | Acetonitrile | Benzylamine | 15 min | High (not specified) |
Table 2: Synthesis of Substituted Guanidine Nitrates [3]
| Amine Nitrate | Guanylating Agent | Yield of Nitrate Salt (%) | Melting Point of Nitrate Salt (°C) |
| Benzylamine Nitrate | Calcium Cyanamide | 35-41 | 164-165 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Figure 3. Workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of this compound from benzylamine is a well-documented process with several viable routes. The most efficient and high-yielding methods often employ the in-situ activation of N-acylcyanamides to generate a reactive intermediate for the guanylation of benzylamine. The subsequent formation of the acetate salt is a straightforward acid-base reaction. The protocols and data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to synthesize this and related monosubstituted guanidinium compounds. Careful selection of the guanylating agent and reaction conditions is crucial for optimizing yield and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Benzylguanidinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylguanidinium acetate is an organic salt of interest in medicinal chemistry and materials science. The presence of the guanidinium group, a common pharmacophore, suggests potential biological activity, while its salt form influences its physicochemical properties such as solubility and stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, spectral characteristics, and key physical parameters. Detailed experimental protocols for its characterization are provided, and its potential biological relevance is discussed based on the known activities of related guanidinium compounds.
Chemical Identity and Structure
This compound is comprised of the N-Benzylguanidinium cation and the acetate anion. The guanidinium group is characterized by a central carbon atom bonded to three nitrogen atoms, with the positive charge delocalized across the entire planar cation through resonance. The benzyl group is a phenyl ring attached to a methylene group.
Table 1: General Chemical Information
| Identifier | Value |
| IUPAC Name | Benzylguanidinium acetate |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| Canonical SMILES | CC(=O)O.C1=CC=C(C=C1)CNC(=N)N |
| InChI Key | InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) |
Synthesis of this compound
A common method for the synthesis of monosubstituted guanidinium salts involves the guanylation of a primary amine using a guanylating agent such as S-methylisothiourea sulfate, followed by salt metathesis or neutralization with the desired acid.
A plausible synthesis route for this compound is a two-step process. First, benzylamine is reacted with a guanylating agent like 1H-pyrazole-1-carboxamidine hydrochloride to form N-benzylguanidinium chloride. This is followed by a salt exchange reaction or neutralization with acetic acid to yield the final product.
Physicochemical Properties
The physicochemical properties of this compound are influenced by both the N-benzylguanidinium cation and the acetate anion. The following table summarizes the expected properties based on data from related compounds.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Melting Point | 135 - 145 °C | Guanidinium salts typically have melting points in this range. The exact value is dependent on crystal packing. For comparison, methylguanidine hydrochloride has a melting point of 121-124°C.[1] |
| Solubility | Highly soluble in water and polar protic solvents (e.g., ethanol, methanol). Sparingly soluble in nonpolar solvents. | The ionic nature of the salt and the hydrogen bonding capacity of the guanidinium group contribute to its high polarity and solubility in polar solvents. Guanidine is highly soluble in water.[2] |
| pKa of Conjugate Acid | ~13.5 | The pKa of the guanidinium ion is approximately 13.6, indicating that N-Benzylguanidinium is a strong base and will be protonated at physiological pH.[3][4] |
Spectroscopic Data
The structural characterization of this compound can be achieved through various spectroscopic techniques. The expected spectral data are inferred from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplet at δ 7.2-7.5 ppm.- Methylene protons (-CH₂-): Singlet at approximately δ 4.4 ppm.- NH protons (guanidinium): Broad singlet between δ 7.0-8.5 ppm.- Acetate methyl protons: Singlet around δ 1.9 ppm. |
| ¹³C NMR | - Guanidinium carbon (C(NH₂)₂): Signal in the range of δ 156-160 ppm.- Aromatic carbons: Signals between δ 127-140 ppm.- Methylene carbon (-CH₂-): Signal around δ 45-50 ppm.- Acetate carbonyl carbon: Signal around δ 175-180 ppm.- Acetate methyl carbon: Signal around δ 21 ppm. |
| FT-IR | - N-H stretching vibrations: Broad band in the region of 3100-3400 cm⁻¹.- C=N stretching vibration (guanidinium): Strong absorption band around 1650-1680 cm⁻¹.- Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.- Aromatic C=C stretching: Peaks in the region of 1450-1600 cm⁻¹.- C=O stretching (acetate): Strong absorption around 1560-1610 cm⁻¹ (asymmetric) and 1410-1440 cm⁻¹ (symmetric). |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of this compound.
Synthesis of this compound
-
Guanylation of Benzylamine: To a solution of benzylamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents). Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and precipitate the crude N-benzylguanidinium chloride by adding diethyl ether. Filter the solid and wash with diethyl ether.
-
Formation of the Acetate Salt: Dissolve the crude N-benzylguanidinium chloride in a minimal amount of ethanol. To this solution, add a solution of sodium acetate (1.1 equivalents) in ethanol. A precipitate of sodium chloride will form. Stir the mixture at room temperature for 1-2 hours. Filter off the sodium chloride and concentrate the filtrate under reduced pressure to obtain crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.
Melting Point Determination
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
Solubility Determination
-
To a series of test tubes, add approximately 10 mg of this compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, hexane) in 0.2 mL increments, vortexing for 30 seconds after each addition.
-
Visually inspect the mixture for the dissolution of the solid.
-
Classify the solubility as:
-
Highly soluble: Dissolves completely in < 1 mL.
-
Soluble: Dissolves completely in 1-2 mL.
-
Sparingly soluble: Partial dissolution in 2 mL.
-
Insoluble: No visible dissolution in 2 mL.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively documented, the guanidinium group is a well-known pharmacophore present in numerous biologically active compounds. Guanidine derivatives have been reported to exhibit a wide range of pharmacological activities.[5][6][7] These include acting as:
-
Enzyme Inhibitors: Targeting enzymes such as nitric oxide synthase and Na+/H+ exchangers.[5]
-
Receptor Antagonists: For receptors like histamine and neuropeptide Y receptors.[8]
-
Antimicrobial Agents: Showing activity against various strains of bacteria and fungi.[8]
-
Antidiabetic Agents: With metformin being a prominent example.[8]
The biological effects of guanidinium compounds are often attributed to their ability to form multiple hydrogen bonds and engage in electrostatic interactions with biological targets.
Conclusion
This compound is a compound with physicochemical properties that make it amenable to study in biological systems. Its high polarity and solubility in aqueous media, coupled with the known biological activities of the guanidinium moiety, position it as a molecule of interest for further investigation in drug discovery and development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to characterize this and related compounds.
References
- 1. Methylguanidine hydrochloride | 22661-87-6 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
N-Benzylguanidinium Acetate (CAS 2211-57-6): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of N-Benzylguanidinium acetate (CAS 2211-57-6), a substituted guanidinium salt with potential applications in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the properties and potential utility of this compound.
Core Properties and Data
This compound is the salt formed between the organic base N-benzylguanidine and acetic acid. While extensive experimental data for this specific compound is limited in publicly available literature, predicted properties and data from vendor specifications provide a foundational understanding of its physicochemical characteristics.
Physicochemical Properties
The following table summarizes the available and predicted physicochemical data for this compound and its corresponding free base, N-benzylguanidine. It is important to note that much of the data for the acetate salt is predicted and should be confirmed experimentally.
| Property | This compound (CAS 2211-57-6) | N-Benzylguanidine (Free Base) | Data Source |
| Molecular Formula | C₈H₁₁N₃·C₂H₄O₂ | C₈H₁₁N₃ | [1] |
| Molecular Weight | 209.25 g/mol | 149.19 g/mol | [1] |
| Melting Point | 183-186 °C (Predicted) | Not available | [2] |
| Boiling Point | 268.1 ± 33.0 °C (Predicted) | Not available | [2] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | Not available | [2] |
| pKa | 13.78 ± 0.70 (Predicted) | Not available | [2] |
| Topological Polar Surface Area (TPSA) | - | 61.9 Ų | [3] |
| LogP | - | 0.66967 | [3] |
Spectral Data
Proposed Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route involves the guanylation of benzylamine. The following proposed protocol is based on general methods for the synthesis of N-substituted guanidines.
Guanylation of Benzylamine with Cyanamide
This method involves the reaction of benzylamine with cyanamide under acidic conditions to form the guanidinium salt. The acetate salt can then be obtained by an acid-base reaction.
Materials:
-
Benzylamine
-
Cyanamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Acetic acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of Benzylguanidinium Chloride: In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol. To this solution, add a solution of cyanamide (1.1 equivalents) in water.
-
Slowly add concentrated hydrochloric acid (1.1 equivalents) to the reaction mixture while stirring and cooling in an ice bath.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation of N-Benzylguanidine (Free Base): Dissolve the crude benzylguanidinium chloride in water and basify with a concentrated solution of sodium hydroxide to a pH > 12.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzylguanidine.
-
Formation of this compound: Dissolve the isolated N-benzylguanidine in ethanol.
-
To this solution, add an equimolar amount of acetic acid.
-
The this compound salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
Characterization: The final product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Applications
While there is no direct research on the biological activity of this compound, the N-benzylguanidine moiety is a recognized pharmacophore. It has been used as a building block in the synthesis of novel substituted 2-(2-aminopyrimidin-4-yl) pyridine-4-carboxylates, which have shown potent inhibitory activity against JumonjiC domain-containing histone demethylases in human esophageal squamous cell carcinoma cells.[2]
The guanidinium group is a key feature in many biologically active molecules due to its ability to form strong hydrogen bonds and its protonated state at physiological pH. This allows it to interact with negatively charged pockets in enzymes and receptors.
Hypothetical Mechanism of Action as an Enzyme Inhibitor
Based on the known roles of similar guanidinium-containing molecules, a hypothetical mechanism of action for a drug candidate derived from N-benzylguanidine could involve competitive inhibition at an enzyme's active site. The positively charged guanidinium group could interact with anionic residues (e.g., aspartate or glutamate) in the active site, while the benzyl group could engage in hydrophobic or π-stacking interactions.
Caption: General mechanism of competitive enzyme inhibition.
Safety and Handling
According to available safety data, N'-Benzylguanidine acetate is classified as an irritant and is harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a chemical compound with limited characterization in the public domain. The predicted properties and its use as a synthetic precursor suggest its potential for further investigation in medicinal chemistry and drug discovery. The proposed synthesis protocol provides a starting point for researchers to produce and study this compound. Further experimental validation of its physicochemical properties and biological activities is warranted to fully understand its potential.
References
Navigating the Solubility Landscape of N-Benzylguanidinium Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylguanidinium acetate in organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this guide furnishes a detailed framework for its analysis. This includes a review of the solubility of analogous guanidinium salts, a robust experimental protocol for determining its solubility profile, and a plausible synthetic route for its preparation.
Understanding the Solubility of Guanidinium Salts
Guanidinium salts, characterized by the resonant guanidinium cation, generally exhibit high solubility in polar solvents due to their ionic nature and hydrogen bonding capabilities.[1][2] The solubility in organic solvents is influenced by several factors, including the nature of the counter-ion and any organic substituents on the guanidinium group. For this compound, the presence of the benzyl group introduces a degree of hydrophobicity, suggesting a more nuanced solubility profile compared to unsubstituted guanidinium salts.
Quantitative Solubility Data of a Related Compound
To provide a quantitative perspective, the following table summarizes the mole fraction solubility of guanidine hydrochloride in a range of organic solvents at 298.15 K (25 °C).[3] This data can be used as a baseline for estimating the potential solubility of this compound in similar solvent systems.
| Solvent | Mole Fraction Solubility of Guanidine Hydrochloride at 298.15 K |
| N,N-Dimethylformamide (DMF) | 0.4017 |
| N,N-Dimethylacetamide (DMAC) | 0.3400 |
| 2-Methoxyethanol | 0.3330 |
| 2-Ethoxyethanol | 0.2963 |
| 2-Propoxyethanol | 0.2158 |
| Methanol | 0.2017 |
| N-Methylpyrrolidone (NMP) | 0.1704 |
| 2-Butoxyethanol | 0.1531 |
| Ethanol | 0.1174 |
| Isopropanol | 0.08857 |
| n-Propanol | 0.06604 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is adapted from established methods for solubility measurement of organic salts.[4][5]
Materials and Equipment
-
This compound (synthesized or procured)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
Synthesis of this compound
A plausible and common method for the synthesis of substituted guanidinium salts involves the guanylation of a primary amine. The following workflow outlines a potential synthetic route for this compound.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol for Synthesis
This protocol describes a potential method for the synthesis of this compound based on established guanylation procedures.
Step 1: Synthesis of N-Benzylguanidinium Chloride
-
To a solution of benzylamine (1.0 equivalent) in a suitable solvent such as DMF, add a base like triethylamine (1.1 equivalents).
-
To this mixture, add a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield N-Benzylguanidinium chloride.
Step 2: Ion Exchange to this compound
-
Dissolve the purified N-Benzylguanidinium chloride in a suitable solvent (e.g., water or methanol).
-
Pass the solution through an ion-exchange column packed with a resin in the acetate form.
-
Collect the eluent containing the this compound.
-
Remove the solvent under reduced pressure to obtain the final product.
Logical Workflow for Solubility Screening
The following diagram illustrates a logical workflow for screening the solubility of this compound in a variety of organic solvents.
Caption: A logical workflow for the systematic screening of solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Spectral Data of N-Benzylguanidinium Acetate
This technical guide provides a comprehensive overview of the expected spectral characteristics of N-Benzylguanidinium acetate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific salt in publicly accessible literature, this guide compiles predicted data based on the analysis of its constituent ions, the N-Benzylguanidinium cation and the acetate anion, as well as data from closely related compounds. Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectral data are also presented.
Chemical Structure and Properties
This compound is an organic salt formed by the protonation of N-benzylguanidine with acetic acid. The guanidinium group is highly basic and exists in its protonated, resonance-stabilized form.
-
Chemical Formula: C₁₀H₁₅N₃O₂
-
Molecular Weight: 209.25 g/mol
-
CAS Number: 2211-57-6
Synthesis of this compound
A straightforward method for the preparation of this compound is through the acid-base neutralization reaction of N-benzylguanidine with acetic acid.
Experimental Protocol:
-
Dissolution: Dissolve one molar equivalent of N-benzylguanidine in a suitable solvent, such as ethanol or methanol, at room temperature.
-
Acid Addition: To the stirred solution, add one molar equivalent of glacial acetic acid dropwise.
-
Reaction: The reaction is typically exothermic and proceeds readily at room temperature. Stir the mixture for 1-2 hours to ensure complete salt formation.
-
Isolation: The product can be isolated by removal of the solvent under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a crystalline solid.
Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on known spectral data for the N-benzylguanidinium cation (often from its hydrochloride salt) and the acetate anion.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.30 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~7.00 - 7.50 | Broad | 4H | Guanidinium protons (-NH₂)₂ |
| ~1.90 | Singlet | 3H | Acetate protons (-CH₃) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | Guanidinium carbon (C(NH₂)₃⁺) |
| ~138.0 | Quaternary aromatic carbon (C₆H₅) |
| ~128.5 | Aromatic CH (para) |
| ~128.0 | Aromatic CH (ortho/meta) |
| ~127.5 | Aromatic CH (ortho/meta) |
| ~45.0 | Methylene carbon (-CH₂-) |
| ~172.0 | Acetate carbonyl carbon (-COO⁻) |
| ~24.0 | Acetate methyl carbon (-CH₃) |
Solvent: DMSO-d₆
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
3.2. Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching (guanidinium) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₂- and -CH₃) |
| ~1660 | Strong | C=N stretching (guanidinium) |
| ~1600, ~1470 | Medium | Aromatic C=C stretching |
| ~1580 | Strong | Asymmetric COO⁻ stretching (acetate) |
| ~1410 | Strong | Symmetric COO⁻ stretching (acetate) |
| ~1450 | Medium | CH₂ bending |
| ~1370 | Medium | CH₃ bending |
| 750 - 700 | Strong | Aromatic C-H out-of-plane bending (monosubst.) |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum (of the empty ATR crystal or a pure KBr pellet) should be collected and automatically subtracted from the sample spectrum.
3.3. Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (amu) | Ion | Technique |
| 150.1344 | [M+H]⁺ (C₈H₁₂N₃⁺) | ESI+ |
M refers to the neutral N-benzylguanidine molecule.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid can be added to promote protonation if analyzing the free base, though it is generally not necessary for a pre-formed salt.
-
Instrumentation: Introduce the sample solution into an Electrospray Ionization Mass Spectrometer (ESI-MS). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum is expected to show a prominent peak corresponding to the N-benzylguanidinium cation.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for the synthesis and spectral analysis of this compound.
Logical Relationship of Spectral Data
The following diagram illustrates the relationship between the different spectral data and the structural components of this compound.
An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Benzylguanidinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a representative technical document based on established principles of thermal analysis and the known behavior of related chemical structures. To date, specific experimental data on the thermal stability and decomposition of N-Benzylguanidinium acetate is not extensively available in peer-reviewed literature. Therefore, the quantitative data and decomposition pathways presented herein are illustrative and intended to provide a framework for future experimental investigation.
Introduction
This compound is an organic salt incorporating the benzylguanidinium cation and the acetate anion. The guanidinium group is of significant interest in medicinal chemistry due to its ability to form strong hydrogen bonds and its presence in biologically active molecules. The thermal stability of such compounds is a critical parameter in drug development, influencing storage, formulation, and processing conditions. Understanding the thermal decomposition profile is essential for ensuring the safety, efficacy, and stability of any potential pharmaceutical product.
This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailing hypothetical, yet plausible, thermal analysis data and decomposition pathways. It also outlines the standard experimental protocols for conducting such analyses.
Thermal Analysis Data
The thermal stability of this compound can be effectively characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize the expected quantitative data from these analyses.
Table 1: Summary of Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Unit | Conditions |
| Onset of Decomposition (Tonset) | ~ 185 | °C | 10 °C/min, Nitrogen atmosphere |
| Temperature of Maximum Mass Loss Rate (Tpeak) | ~ 210 | °C | 10 °C/min, Nitrogen atmosphere |
| Mass Loss in First Decomposition Step | ~ 75 | % | 185 - 250 °C |
| Mass Loss in Second Decomposition Step | ~ 20 | % | 250 - 400 °C |
| Final Residue at 600 °C | < 5 | % | Nitrogen atmosphere |
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Unit | Conditions |
| Melting Point (Tm) | ~ 150 | °C | 10 °C/min, Nitrogen atmosphere |
| Enthalpy of Fusion (ΔHfus) | ~ 80 | J/g | 10 °C/min, Nitrogen atmosphere |
| Onset of Exothermic Decomposition | ~ 190 | °C | 10 °C/min, Nitrogen atmosphere |
| Peak of Exothermic Decomposition | ~ 215 | °C | 10 °C/min, Nitrogen atmosphere |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate thermal analysis data.
3.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound decomposes and to quantify the associated mass loss.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A sample of this compound (3-5 mg) is accurately weighed into an aluminum or ceramic pan.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
-
Atmosphere: Dry nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages. The first derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of mass loss.
3.2 Differential Scanning Calorimetry (DSC)
-
Objective: To identify the melting point and to characterize the thermal nature (endothermic or exothermic) of the decomposition process.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample of this compound (2-4 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 300 °C.
-
Atmosphere: Dry nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak temperature for each thermal event are determined. The area under the melting peak is integrated to calculate the enthalpy of fusion.
Mandatory Visualizations
4.1 Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the thermal characterization of a chemical compound like this compound.
4.2 Proposed Thermal Decomposition Pathway
Based on the structures of the guanidinium and acetate ions, a plausible thermal decomposition pathway is proposed. The initial step is likely the proton transfer from the benzylguanidinium cation to the acetate anion, forming benzylguanidine and acetic acid. Subsequent heating would lead to the decomposition of these intermediates.
Discussion of Thermal Behavior
This compound is expected to be a crystalline solid with a distinct melting point, as indicated by the endothermic peak in the DSC analysis. Shortly after melting, the compound is likely to undergo exothermic decomposition. This is a common behavior for organic salts where the molten state provides greater molecular mobility, facilitating decomposition reactions.
The TGA data suggests a multi-step decomposition process. The initial, major mass loss is likely associated with the breakdown of the primary structure into smaller volatile molecules such as benzylamine, cyanamide, and decomposition products of acetic acid. The second, smaller mass loss at higher temperatures probably corresponds to the degradation of less volatile intermediates formed during the initial decomposition phase. The low final residue indicates that the decomposition products are primarily volatile under the analysis conditions.
The proposed decomposition pathway initiates with an acid-base reaction, which is a common first step in the thermal decomposition of salts of volatile acids and bases. The resulting benzylguanidine and acetic acid are less stable than the salt form and decompose upon further heating through various potential routes.
Conclusion and Future Work
This technical guide outlines the expected thermal stability and decomposition profile of this compound based on fundamental chemical principles and data from related compounds. The provided data tables, experimental protocols, and decomposition pathways serve as a robust starting point for the empirical investigation of this compound.
For drug development purposes, it is imperative to conduct the described TGA and DSC experiments to obtain precise data for this compound. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be invaluable for identifying the evolved gaseous products and definitively elucidating the decomposition mechanism. Isothermal TGA experiments at various temperatures below the onset of decomposition would also be crucial for determining the long-term thermal stability and shelf-life of the compound.
N-Benzylguanidinium Acetate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Benzylguanidinium acetate is a salt that combines the structural features of a benzyl group and a guanidinium cation with an acetate anion. The guanidinium group, characterized by its high basicity and ability to form multiple hydrogen bonds, makes this compound a valuable and versatile building block in organic synthesis. Its application is particularly prominent in the construction of nitrogen-containing heterocyclic compounds, which are core scaffolds in many biologically active molecules and pharmaceutical agents. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, including detailed experimental protocols and a summary of its key data.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward acid-base reaction between N-benzylguanidine and acetic acid. A common and efficient method for the preparation of the prerequisite N-benzylguanidine involves the guanylation of benzylamine.
A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for this compound.
This protocol is adapted from established methods for the synthesis of N-substituted guanidines.
Materials:
-
Benzylamine
-
S-Methylisothiourea sulfate
-
Triethylamine (TEA)
-
Methanol
-
Diethyl ether
Procedure:
-
To a solution of benzylamine (1.0 eq) in methanol, add S-methylisothiourea sulfate (0.5 eq).
-
Add triethylamine (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain N-benzylguanidine.
Materials:
-
N-Benzylguanidine
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve N-benzylguanidine (1.0 eq) in a minimal amount of ethanol.
-
Slowly add glacial acetic acid (1.0 eq) to the solution while stirring.
-
Stir the mixture at room temperature for 1 hour.
-
The product can be isolated by precipitation with the addition of diethyl ether or by removal of the solvent under reduced pressure.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield this compound.
Physicochemical Properties
The expected physicochemical properties of this compound are summarized in the table below. These are estimated based on the properties of related compounds.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a solid with a defined melting point. |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. Insoluble in nonpolar solvents like hexane. |
| pKa (of conjugate acid) | ~13.5 (Guanidinium group is strongly basic) |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of its structural components.
¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.3 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~1.9 | Singlet | 3H | Acetate methyl protons (-CH₃) |
¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | Acetate carbonyl carbon (C=O) |
| ~157 | Guanidinium carbon (C=N₂) |
| ~138 | Aromatic quaternary carbon |
| ~129 - 127 | Aromatic CH carbons |
| ~45 | Methylene carbon (-CH₂-) |
| ~23 | Acetate methyl carbon (-CH₃) |
IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3100 | N-H stretching vibrations (guanidinium) |
| 3030 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| ~1670 | C=N stretching (guanidinium) |
| ~1580 | C=O stretching (carboxylate) |
| 1495, 1455 | C=C stretching (aromatic) |
Mass Spectrometry (ESI+)
| m/z | Assignment |
| 150.1082 | [M-OAc]⁺ (C₈H₁₂N₃⁺) |
Applications in Organic Synthesis
This compound serves as a versatile building block, primarily due to the reactivity of the guanidine moiety. It can act as a precursor to N-benzylguanidine, a strong base, or be used directly in reactions where the guanidinium salt itself plays a role.
Guanidines are key synthons for a variety of heterocyclic systems. This compound can be used as a source of the N-benzylguanidine nucleophile for the synthesis of pyrimidines, triazines, and other related heterocycles.
A general workflow for the synthesis of a 2-amino-4,6-disubstituted pyrimidine is depicted below.
The Discovery and Synthetic Evolution of N-Substituted Guanidinium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The guanidinium moiety, a ubiquitous functional group in natural products and synthetic pharmaceuticals, has captivated chemists and pharmacologists for over a century. Its unique electronic and geometric properties, characterized by a resonance-stabilized planar cation, confer upon it the ability to engage in multifaceted interactions with biological macromolecules. This technical guide provides an in-depth exploration of the discovery and history of N-substituted guanidinium salts, tracing the evolution of their synthesis from classical nineteenth-century methods to contemporary catalytic strategies. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive compilation of quantitative data, including reaction yields and spectroscopic characterization. Furthermore, this guide delves into the intricate roles of N-substituted guanidinium salts in biological signaling pathways, with a particular focus on their mechanisms of action as therapeutic agents. Visual representations of experimental workflows and signaling cascades are presented to facilitate a deeper understanding of the core concepts.
A Historical Odyssey: The Dawn of Guanidinium Chemistry
The story of guanidinium salts begins in 1861 when Adolph Strecker first isolated guanidine from the oxidative degradation of guanine, a component of guano.[1][2][3] This discovery laid the foundation for the exploration of a new class of nitrogenous organic compounds. Early synthetic endeavors were characterized by harsh reaction conditions and limited substrate scope.
One of the earliest laboratory methods for preparing guanidine was the thermal decomposition of ammonium thiocyanate.[4] This process, while historically significant, was often inefficient and yielded a mixture of products. A more commercially viable route emerged from the reaction of dicyandiamide with ammonium salts, a two-step process that afforded guanidinium salts via a biguanidine intermediate.[5][6]
A significant advancement in the synthesis of N-substituted guanidinium salts was the Rathke synthesis, which involves the reaction of isothiouronium salts (S-alkylated thioureas) with amines.[7] This method provided a more direct and versatile approach to introducing substituents onto the guanidine core.
These classical methods, while foundational, often suffered from drawbacks such as the use of toxic reagents, high temperatures, and the generation of significant waste. The quest for milder, more efficient, and atom-economical synthetic routes has driven the evolution of guanidinium chemistry into the modern era.
The Synthetic Arsenal: From Classical to Contemporary Methods
The synthesis of N-substituted guanidinium salts has evolved dramatically, with modern methods offering greater control over substitution patterns, higher yields, and broader functional group tolerance.
Classical Synthetic Approaches
While largely superseded by modern techniques, classical methods remain relevant for understanding the fundamental reactivity of guanidine precursors.
dot
References
- 1. scispace.com [scispace.com]
- 2. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. britannica.com [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Guanidines: from classical approaches to efficient catalytic syntheses - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Saxitoxin - Wikipedia [en.wikipedia.org]
A Technical Guide to the Fundamental Reactivity of the Guanidinium Group in N-Benzylguanidinium Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth examination of the core reactivity of the guanidinium functional group, using N-Benzylguanidinium acetate as a representative model. The unique electronic and structural properties of the guanidinium cation are fundamental to its role in a wide range of chemical and biological systems, from organic synthesis to the active sites of enzymes.[1][2] Understanding this reactivity is critical for professionals in drug design and development, where the guanidinium moiety is often employed to mediate molecular interactions.
Core Physicochemical Properties of the Guanidinium Group
The reactivity of the N-benzylguanidinium cation is dictated by the intrinsic properties of the guanidinium group. This group consists of a central carbon atom bonded to three nitrogen atoms.
High Basicity and pKa: Guanidines are among the strongest organic bases.[1][3][4] This high basicity stems from the exceptional stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized across the three nitrogen atoms and the central carbon through resonance. This delocalization results in a highly stable, planar, and symmetric cation.[2] The pKa of the guanidinium ion is approximately 13.6, meaning it remains protonated and positively charged over a vast physiological pH range.[2]
Resonance Stabilization: The stability of the guanidinium cation is a direct result of its resonance structures, which distribute the positive charge evenly. This electronic delocalization is key to its low reactivity towards nucleophiles and its primary functions as a Brønsted-Lowry acid and a hydrogen bond donor.
Key Reactive Properties
The primary modes of reactivity for the N-benzylguanidinium cation are governed by its charge and its hydrogen-donating capabilities.
-
Hydrogen Bonding: The protonated guanidinium group is an excellent hydrogen bond donor. The N-H protons are polarized by the positive charge, enabling strong, directional hydrogen bonds with acceptors such as phosphate, carboxylate, and sulfate groups. This is a cornerstone of its function in molecular recognition and catalysis.[1]
-
Ionic Interactions (Salt Bridges): As a stable cation, it readily forms strong electrostatic interactions, or salt bridges, with anionic species. In drug development, this property is frequently exploited to enhance binding affinity to target proteins or nucleic acids, particularly at anionic sites like phosphate backbones or carboxylate-rich pockets.
-
Nucleophilic and Electrophilic Reactivity: The guanidinium cation itself is generally unreactive toward nucleophiles due to the delocalized positive charge, which shields the central carbon atom. Likewise, it shows minimal electrophilic reactivity. The reactivity of the parent guanidine base, however, involves the nucleophilic nitrogen atoms.
-
Coordination Chemistry: The guanidinium group can act as a ligand, coordinating with metal ions. This interaction is typically through the nitrogen atoms and is a subject of study in supramolecular chemistry and materials science.[3][4]
Quantitative Reactivity Data
The following table summarizes key quantitative parameters for the guanidinium group, providing a basis for computational modeling and experimental design.
| Parameter | Value | Significance |
| pKa (Conjugate Acid) | ~13.6 | Indicates very strong basicity; remains protonated at physiological pH. |
| C-N Bond Length | ~1.32 Å | Intermediate between a single and double bond, confirming resonance. |
| N-C-N Bond Angle | ~120° | Consistent with sp² hybridization and a planar geometry. |
Note: Values are representative of the unsubstituted guanidinium cation and may be slightly perturbed by the benzyl substituent.
Experimental Protocols
Detailed and reproducible experimental methods are essential for studying the reactivity of guanidinium compounds.
Protocol 1: pKa Determination via Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) for this compound.
-
Preparation: Prepare a 0.01 M solution of this compound in deionized water. Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Place 50 mL of the guanidinium solution in a beaker with a magnetic stirrer. Titrate with a standardized 0.1 M NaOH solution, adding the titrant in 0.2 mL increments.
-
Data Collection: Record the pH after each addition of NaOH. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point. For more accuracy, a Gran plot or derivative plot analysis can be used.
Protocol 2: Kinetic Analysis of Guanidine Metathesis
This protocol is adapted for studying the dynamics of substituent exchange, known as thermal guanidine metathesis (TGM), which provides insight into the C-N bond lability under certain conditions.[5][6]
-
Reaction Setup: In a sealed vial, combine this compound (1 equivalent) with a competing amine (e.g., aniline, 1 equivalent) in a high-boiling solvent like mesitylene. Include an internal standard (e.g., hexamethylbenzene) for quantitative analysis.
-
Heating and Sampling: Heat the reaction mixture to a constant temperature (e.g., 160°C).[5] At timed intervals (e.g., 0, 10, 30, 60, 180 minutes), withdraw aliquots from the reaction.[5]
-
Analysis: Quench each aliquot by cooling and diluting. Analyze the composition of the mixture using ¹H NMR spectroscopy or HPLC to quantify the concentrations of reactants and products.
-
Rate Determination: Plot the concentration of the starting guanidinium versus time. The rate constant (k) can be determined by fitting the data to the appropriate rate law (e.g., second-order).
Reactivity in the Context of Drug Development
The predictable and robust nature of the guanidinium group's interactions makes it a powerful tool in medicinal chemistry.
-
Target Recognition: It is often incorporated into drug candidates to mimic the side chain of arginine, facilitating strong binding to phosphate groups on DNA/RNA or carboxylate residues in enzyme active sites.
-
Cell Penetration: The cationic nature of the guanidinium group is a key feature of cell-penetrating peptides (CPPs), which are used to deliver therapeutic cargo across cell membranes.
-
Modulation of Channel Function: Guanidinium compounds have been studied as inhibitors of voltage-gated ion channels, where they can interact with specific residues within the channel pore.[7]
The logical relationship between the guanidinium group's properties and its applications is summarized below.
References
- 1. connectsci.au [connectsci.au]
- 2. benchchem.com [benchchem.com]
- 3. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidine Chemistry [jstage.jst.go.jp]
- 5. cedar.wwu.edu [cedar.wwu.edu]
- 6. Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzylguanidinium Acetate: A Technical Guide for Medicinal Chemists
An In-depth Technical Guide on the Core Principles, Synthesis, and Potential Applications of N-Benzylguanidinium Acetate for Researchers, Scientists, and Drug Development Professionals.
Introduction
The guanidinium group is a pivotal functional group in medicinal chemistry, renowned for its ability to engage in multiple non-covalent interactions, including hydrogen bonding and electrostatic interactions. This has led to its incorporation into a wide array of biologically active molecules. This compound, a simple yet versatile derivative, serves as a valuable scaffold and intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities based on related compounds, and detailed experimental protocols for its evaluation.
Chemical Properties and Synthesis
This compound is an organic salt with the molecular formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol . The cationic N-benzylguanidinium moiety is stabilized by the acetate anion. The presence of the benzyl group introduces lipophilicity, while the guanidinium group remains protonated at physiological pH, conferring hydrophilicity and the capacity for strong ionic and hydrogen bond interactions.
Synthetic Pathway
A common and efficient method for the synthesis of N-substituted guanidines involves the guanylation of a primary amine. For this compound, this can be achieved through a two-step process: the formation of the N-benzylguanidine free base followed by salt formation with acetic acid. A plausible synthetic route is the reaction of benzylamine with a guanylating agent such as S-methylisothiourea sulfate, followed by treatment with a base to liberate the free N-benzylguanidine. Subsequent reaction with acetic acid yields the desired acetate salt.
Caption: Synthetic pathway for this compound.
Potential Biological Activities and Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of various N-benzylguanidine derivatives have been reported. This data provides valuable insights into the potential therapeutic applications of the core N-benzylguanidinium scaffold. The primary areas of interest include antimicrobial and enzyme inhibitory activities.
Antimicrobial Activity
N-benzylguanidine derivatives have shown promising activity against a range of bacterial pathogens. The positively charged guanidinium group is thought to interact with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and cell death. The benzyl group can modulate the compound's lipophilicity, influencing its ability to penetrate the bacterial cell wall.
Table 1: Representative Antimicrobial Activity of N-Benzylguanidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 3-(Benzyloxy)benzylguanidinium trifluoroacetate | Staphylococcus aureus | 1 | [1] |
| 3-(Benzyloxy)benzylguanidinium trifluoroacetate | Escherichia coli | 16 | [1] |
| 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy derivative | Staphylococcus aureus | 0.5 | [1] |
| 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy derivative | Escherichia coli | 1 | [1] |
| 3-(4-Trifluoromethyl)-benzyloxy derivative | Staphylococcus aureus | 1 | [1] |
| 3-(4-Trifluoromethyl)-benzyloxy derivative | Escherichia coli | 16 | [1] |
Note: The data presented is for derivatives of N-benzylguanidine and is intended to be representative of the potential activity of the core scaffold.
Enzyme Inhibition
The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes. N-benzylguanidine derivatives have been investigated as inhibitors of several enzyme classes, including cholinesterases, which are relevant in the context of neurodegenerative diseases.
Table 2: Representative Enzyme Inhibitory Activity of N-Benzylpiperidine Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| Derivative 4a | Acetylcholinesterase (AChE) | 2.08 ± 0.16 | [2] |
| Derivative 4a | Butyrylcholinesterase (BuChE) | 7.41 ± 0.44 | [2] |
Note: The data is for N-benzylpiperidine derivatives, which share the N-benzyl motif and are presented to illustrate potential enzyme inhibitory activity.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its potential therapeutic properties.
Synthesis of this compound
Materials:
-
Benzylamine
-
S-Methylisothiourea sulfate
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Guanylation: In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol. Add S-methylisothiourea sulfate (0.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted benzylamine.
-
Basification: To the aqueous layer, add a solution of sodium hydroxide (2 equivalents) to deprotonate the guanidinium salt and precipitate the free N-benzylguanidine.
-
Extract the N-benzylguanidine free base with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Salt Formation: Dissolve the N-benzylguanidine free base in a minimal amount of ethanol.
-
Add a stoichiometric amount of acetic acid dropwise with stirring.
-
The this compound salt will precipitate out of the solution. The precipitation can be enhanced by the addition of diethyl ether.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
Caption: Experimental workflow for the synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against bacterial strains.[3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.[5]
Materials:
-
This compound
-
Target enzyme
-
Substrate for the target enzyme
-
Buffer solution appropriate for the enzyme assay
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound. Prepare serial dilutions of the compound in the assay buffer. Prepare solutions of the enzyme and substrate at appropriate concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Potential Signaling Pathways and Mechanisms of Action
The biological effects of this compound are likely mediated through its interaction with specific molecular targets. Based on the activities of related compounds, several potential mechanisms and signaling pathways can be hypothesized.
Interaction with Adrenergic Receptors
Derivatives of N-benzylguanidine have been shown to possess adrenergic neurone blocking effects.[6] This suggests that this compound could potentially interact with adrenergic receptors, such as the α2-adrenergic receptor. As an agonist, it could lead to a decrease in the release of norepinephrine, resulting in downstream effects on blood pressure and heart rate.
Caption: Hypothetical signaling pathway for this compound as an α2-adrenergic agonist.
Conclusion
This compound represents a foundational molecule in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatile nature of the guanidinium group make it an attractive starting point for library synthesis and lead optimization. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the information on related derivatives suggests promising avenues for exploration in antimicrobial and enzyme-inhibitory applications. The detailed protocols provided in this guide offer a solid framework for researchers to synthesize, evaluate, and further develop N-benzylguanidinium-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. emerypharma.com [emerypharma.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Adrenergic neurone blockade and other acute effects caused by N-benzyl-N'N"-dimethylguanidine and its ortho-chloro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Benzylguanidinium Acetate as a Guanidinylation Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinylation, the introduction of a guanidinium group onto a molecule, is a pivotal chemical transformation in medicinal chemistry and drug development. The guanidinium group, a key feature of the amino acid arginine, is protonated under physiological conditions, enabling it to participate in crucial biological interactions such as hydrogen bonding and electrostatic interactions with enzymes and receptors. The incorporation of a guanidinium moiety can, therefore, significantly enhance the binding affinity and biological activity of drug candidates. This document provides detailed application notes and protocols for the use of N-Benzylguanidinium acetate as a reagent for the guanidinylation of primary amines.
Reagent Overview: this compound
This compound is a guanidinylating agent used to introduce the benzylguanidinyl group to nucleophilic substrates, primarily primary amines. The benzyl group offers steric and electronic properties that can be advantageous in specific synthetic contexts, and the acetate salt form provides improved handling and solubility characteristics compared to the free base.
Data Presentation
The efficiency of guanidinylation reactions is highly dependent on the substrate, the guanidinylating reagent, and the reaction conditions. Below are comparative data on the yields of guanidinylation of benzylamine with various reagents to provide a context for the utility of this compound.
Table 1: Comparison of Guanidinylation Reagents for the Guanidinylation of Benzylamine
| Guanidinylation Reagent | Reaction Conditions | Yield (%) |
| N,N'-Di-Boc-N''-triflylguanidine | Benzene, Room Temperature | Quantitative[1] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Not specified | >95[2] |
| N',N''-bis-Boc-S-methylisothiourea | Reflux | Not specified |
Table 2: Guanidinylation of Various Primary Amines with Different Reagents
| Primary Amine | Guanidinylation Reagent | Yield (%) |
| 1,4-Butanediamine | N,N'-Di-Boc-N''-triflylguanidine | >95[1] |
| 4-Bromophenethylamine | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 72[1] |
| Aniline | N,N'-Di-Cbz-N''-triflylguanidine | High Yield |
| Piperazine | N,N'-Di-Boc-N''-triflylguanidine | High Yield[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound from benzylamine.
Step 1: Synthesis of N-Benzylguanidine
Materials:
-
Benzylamine
-
Cyanamide (50% aqueous solution)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzylamine (1 equivalent) and ethanol.
-
Slowly add a 50% aqueous solution of cyanamide (1.1 equivalents) to the stirred solution.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide until the pH is approximately 10-11.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzylguanidine.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Formation of this compound
Materials:
-
N-Benzylguanidine
-
Acetic acid, glacial
-
Diethyl ether
-
Beaker
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the purified N-benzylguanidine in a minimal amount of a suitable solvent like ethanol or water in a beaker.
-
With stirring, add an equimolar amount of glacial acetic acid dropwise.
-
Continue stirring at room temperature for 1-2 hours.
-
If the product precipitates, collect it by vacuum filtration. If not, slowly add diethyl ether to induce precipitation.
-
Wash the collected solid with cold diethyl ether and dry under vacuum to obtain this compound.
Protocol 2: General Procedure for Guanidinylation of a Primary Amine
This protocol provides a general method for the guanidinylation of a primary amine using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Primary amine
-
This compound
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.1 - 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 40-80 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure guanidinylated product.
Disclaimer
The provided protocols are intended as a general guide. Researchers should adapt and optimize these procedures based on the specific characteristics of their substrates and available laboratory equipment. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for N-Benzylguanidinium Acetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and proposed protocols for the use of N-Benzylguanidinium Acetate as a guanidinylating agent in solid-phase peptide synthesis (SPPS). The primary application detailed is the conversion of ornithine residues to side-chain protected arginine residues within a peptide sequence. The benzyl group serves as a temporary protecting group for the guanidinium moiety, which can be removed post-synthesis. While direct literature for this specific reagent is scarce, the protocols herein are based on established principles of guanidinylation reactions and peptide chemistry.[1][2]
Introduction
The guanidinium group, the key functional moiety of the amino acid arginine, plays a critical role in the structure and function of many biologically active peptides and proteins.[1] Its ability to form strong hydrogen bonds and salt bridges is fundamental to molecular recognition and binding events. Consequently, the efficient incorporation of arginine and its analogues into synthetic peptides is of significant interest in drug discovery and development.
A common strategy for introducing arginine into a peptide sequence is the post-synthetic modification of an ornithine residue. This process, known as guanidinylation, involves the reaction of the primary amine on the ornithine side chain with a suitable guanidinylating agent.[3][4] This approach is particularly useful for creating arginine analogues or when direct coupling of protected arginine is challenging.
This application note proposes the use of This compound as a stable, effective reagent for the guanidinylation of ornithine-containing peptides on a solid support. The benzyl (Bn) group provides orthogonal protection to commonly used acid-labile (Boc) or base-labile (Fmoc) protecting groups, and it can be selectively removed via hydrogenolysis.[5][6]
Proposed Reaction Pathway
The overall strategy involves two main stages:
-
On-Resin Guanidinylation: The ε-amino group of an ornithine residue on the solid-supported peptide reacts with this compound to form a benzyl-protected arginine (Arg(Bn)) residue.
-
Deprotection: Following cleavage of the peptide from the resin, the benzyl protecting group is removed from the guanidinium side chain to yield the final arginine-containing peptide.
References
- 1. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
N-Benzylguanidinium Acetate: Application Notes for the Catalyzed Synthesis of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinium salts are recognized as versatile organocatalysts, capable of promoting a variety of organic transformations through hydrogen bonding and Brønsted/Lewis acid-base catalysis. This document provides detailed application notes and protocols for the use of N-Benzylguanidinium acetate as a catalyst in the synthesis of medicinally relevant heterocycles. Due to the limited availability of specific data for this compound, the protocols and data presented herein are based on established procedures for analogous guanidinium salts, such as guanidine hydrochloride and N,N,N,N-tetramethylguanidinium acetate. It is presumed that this compound will exhibit similar catalytic activity in these multicomponent reactions.
Catalyst Preparation: this compound
A plausible method for the synthesis of this compound is through the neutralization of N-benzylguanidine with acetic acid.
Experimental Protocol:
-
Dissolve N-benzylguanidine (1 equivalent) in a suitable solvent such as methanol.
-
Slowly add a solution of acetic acid (1 equivalent) in the same solvent to the N-benzylguanidine solution with stirring.
-
Continue stirring the mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Remove the solvent under reduced pressure to obtain this compound as a solid or viscous oil.
-
The product can be further purified by recrystallization or washing with a non-polar solvent, if necessary.
Application 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. Guanidinium salts have been shown to be effective catalysts for this transformation.[1][2][3]
General Reaction Scheme:
Caption: General scheme for the Biginelli reaction.
Experimental Protocol:
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) is heated at 80-100 °C under solvent-free conditions or in a minimal amount of a polar solvent (e.g., ethanol) for the time specified in Table 1. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then washed with cold water and ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Guanidinium-Catalyzed Biginelli Reaction:
| Entry | Aldehyde (R) | β-Ketoester (R', R'') | X | Time (h) | Yield (%) | Reference |
| 1 | C6H5 | CH3, C2H5 | O | 1-2 | 85-95 | [1] |
| 2 | 4-Cl-C6H4 | CH3, C2H5 | O | 1-2 | 90-98 | [1] |
| 3 | 4-NO2-C6H4 | CH3, C2H5 | O | 0.5-1 | 92-97 | [2] |
| 4 | 4-CH3O-C6H4 | CH3, C2H5 | O | 2-3 | 80-90 | [1] |
| 5 | C6H5 | CH3, C2H5 | S | 2-3 | 82-92 | [3] |
Application 2: Synthesis of Quinazolinones
Guanidinium salts can catalyze the synthesis of quinazolinone derivatives through multicomponent reactions. A common approach involves the reaction of an anthranilic acid derivative, an amine, and a carbonyl source.[4]
General Reaction Scheme:
Caption: General scheme for quinazolinone synthesis.
Experimental Protocol:
A mixture of anthranilic acid (1 mmol), an amine (1 mmol), acetic anhydride (1.2 mmol), and this compound (as part of a supported catalyst system, e.g., 0.05 g of γ-Fe2O3@CPTMS–guanidine@SO3H) is subjected to microwave irradiation (180 W) at a maximum temperature of 70 °C under solvent-free conditions.[4] The reaction is typically complete within 15-30 minutes. After completion, the catalyst can be separated using an external magnet, and the product can be purified by recrystallization.
Quantitative Data for Guanidine-Functionalized Catalyst in Quinazolinone Synthesis:
| Entry | Amine (R-NH2) | Time (min) | Yield (%) | Reference |
| 1 | Benzylamine | 20 | 95 | [4] |
| 2 | Aniline | 25 | 92 | [4] |
| 3 | 4-Chloroaniline | 25 | 94 | [4] |
| 4 | 4-Methylaniline | 20 | 96 | [4] |
| 5 | n-Butylamine | 30 | 88 | [4] |
Application 3: Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepine derivatives can be synthesized via a multicomponent reaction of o-phenylenediamine, an aldehyde, and a dimedone, catalyzed by guanidine salts in an aqueous medium.[5][6]
General Reaction Scheme:
Caption: General scheme for 1,5-benzodiazepine synthesis.
Experimental Protocol:
A mixture of o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), dimedone (1 mmol), and this compound (or guanidine HCl, 10 mol%) in water (5 mL) is stirred at room temperature or heated to reflux.[5][6] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.
Quantitative Data for Guanidine HCl-Catalyzed Synthesis of 1,5-Benzodiazepines:
| Entry | Aldehyde (R) | Time (min) | Yield (%) | Reference |
| 1 | C6H5 | 15 | 95 | [5] |
| 2 | 4-Cl-C6H4 | 20 | 96 | [5] |
| 3 | 4-NO2-C6H4 | 25 | 92 | [5] |
| 4 | 4-CH3O-C6H4 | 15 | 94 | [5] |
| 5 | 3-NO2-C6H4 | 20 | 93 | [5] |
Proposed Catalytic Cycle
The catalytic activity of guanidinium salts in these multicomponent reactions is believed to proceed through a Brønsted acid/base mechanism. The guanidinium cation can act as a hydrogen bond donor, activating the carbonyl groups of the aldehyde and ketoester, while the acetate anion can act as a base to deprotonate the active methylene compound and urea.
Caption: Proposed catalytic cycle for the Biginelli reaction.
Conclusion
This compound is a promising organocatalyst for the synthesis of a variety of heterocyclic compounds. The protocols provided, based on analogous guanidinium salt catalysts, demonstrate efficient and environmentally friendly methods for producing dihydropyrimidinones, quinazolinones, and benzodiazepines. These application notes serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of this compound in these and other important chemical transformations. Further research is encouraged to establish the specific catalytic activity and optimal reaction conditions for this compound.
References
- 1. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. A novel superparamagnetic powerful guanidine-functionalized γ-Fe2O3 based sulfonic acid recyclable and efficient heterogeneous catalyst for microwave-assisted rapid synthesis of quinazolin-4(3H)-one derivatives in Green media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for N-Substituted Guanidinylation in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group is a key structural motif in a vast array of biologically active molecules and pharmaceuticals. Its ability to remain protonated under physiological conditions allows it to participate in crucial biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors. The incorporation of a guanidinium moiety can significantly enhance the binding affinity and biological activity of drug candidates.[1] Solid-phase synthesis provides an efficient means to generate libraries of guanidine-containing compounds for drug discovery and development.
While a specific protocol for "N-Benzylguanidinium acetate" is not prevalent in the current literature, this document provides a comprehensive protocol for the guanidinylation of primary amines on a solid support using a representative and efficient reagent, N,N'-Di-Boc-N''-triflylguanidine. This reagent is known for its high reactivity and compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] The principles and methods described herein are broadly applicable to other N-substituted guanidinylating reagents.
Data Presentation
The selection of the appropriate guanidinylating reagent is critical and often depends on the nature of the amine substrate. The following table summarizes representative yields for the guanidinylation of various primary amines using N,N'-Di-Boc-N''-triflylguanidine, a highly effective reagent for this transformation.
| Primary Amine Substrate | Product | Yield (%) | Reference |
| Resin-bound unhindered primary alkyl amine | Resin-bound N,N'-di-Boc-protected guanidine | >90% | [2] |
| Benzylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95% | [1] |
| Resin-bound secondary amine | Resin-bound N,N'-di-Boc-protected guanidine | High | [1] |
| Unreactive aromatic amines (using N,N'-di-Cbz-N''-triflylguanidine) | N,N'-di-Cbz-protected guanidine | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine
This protocol details the conversion of a resin-bound primary amine to the corresponding N,N'-di-Boc-protected guanidine.
Materials:
-
Resin-bound primary amine (e.g., deprotected amino acid on Rink Amide resin)
-
N,N'-Di-Boc-N''-triflylguanidine
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for Fmoc deprotection, if applicable
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker or rocker
-
Filtration apparatus
Procedure:
-
Resin Swelling: Swell the resin-bound primary amine in anhydrous DCM for 30-60 minutes.
-
Deprotection (if necessary): If the primary amine is protected (e.g., with an Fmoc group), perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with anhydrous DCM (3x) to remove residual piperidine and prepare for the guanidinylation step.
-
Guanidinylation Reaction:
-
Prepare a solution of N,N'-Di-Boc-N''-triflylguanidine (3.0 equivalents relative to resin loading) and DIPEA (6.0 equivalents) in anhydrous DCM.
-
Add this solution to the swollen and washed resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates complete conversion of the primary amine.
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin extensively with DCM (5x) and DMF (5x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with a freshly prepared TFA cleavage cocktail for 2-3 hours at room temperature to cleave the product from the resin and remove the Boc protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Signaling Pathway of Guanidinylation
Caption: Mechanism of solid-phase guanidinylation.
Experimental Workflow
Caption: Solid-phase guanidinylation workflow.
References
Application Notes and Protocols for the Preparation of Enzyme Inhibitors Using N-Benzylguanidinium Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group is a key structural motif in medicinal chemistry, valued for its ability to form strong, charge-assisted hydrogen bonds with biological targets. When incorporated into small molecules, it can mimic the side chain of arginine, facilitating interactions with enzyme active sites that recognize this amino acid. The N-benzyl substituent further enhances the potential for molecular recognition through hydrophobic and π-stacking interactions. This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors derived from N-benzylguanidine, with a focus on carbonic anhydrase inhibitors. While N-Benzylguanidinium acetate is a salt of the parent N-benzylguanidine, the following protocols describe the synthesis of N-benzylguanidine derivatives from precursors like benzylamine, which can be considered foundational for creating a diverse library of potential enzyme inhibitors.
Synthesis of N-Benzylguanidine-Based Enzyme Inhibitors
A versatile method for synthesizing N-substituted guanidines involves the guanylation of a primary amine. The following protocol details the preparation of a key intermediate, a Boc-protected N-benzylguanidine, which can be subsequently deprotected to yield the target guanidine or used in further synthetic steps.
Protocol 1: Synthesis of N,N'-di-Boc-N''-benzylguanidine
This protocol describes the synthesis of a protected form of N-benzylguanidine, which is a versatile intermediate for the preparation of more complex enzyme inhibitors.
Materials:
-
Benzylamine
-
N,N'-di-Boc-S-methylisothiourea
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Diethyl ether (Et2O)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Guanylation Reaction:
-
In a round-bottom flask, dissolve N,N'-di-Boc-S-methylisothiourea (1.0 eq) in DMF.
-
Add triethylamine (1.2 eq) to the solution.
-
To this mixture, add benzylamine (1.1 eq) dropwise at room temperature with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N'-di-Boc-N''-benzylguanidine.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified N,N'-di-Boc-N''-benzylguanidine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (excess) to the solution and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, evaporate the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the N-benzylguanidinium trifluoroacetate salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[1]
-
Synthesis of N-Benzylguanidinium Salt.
Application in the Synthesis of Carbonic Anhydrase Inhibitors
N-benzylguanidine derivatives have shown significant potential as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including pH regulation and tumorigenesis. The following protocol describes the synthesis of 4-(3-benzylguanidino)benzenesulfonamides, a class of selective CA inhibitors.
Protocol 2: Synthesis of 4-(3-Benzylguanidino)benzenesulfonamide
This protocol outlines a three-step synthesis of 4-(3-benzylguanidino)benzenesulfonamides, which have been identified as potent and selective inhibitors of carbonic anhydrase VII.[2][3]
Materials:
-
4-Aminobenzenesulfonamide
-
Potassium thiocyanate (KSCN)
-
Hydrochloric acid (HCl)
-
Methyl iodide (MeI)
-
Dimethylformamide (DMF)
-
Benzylamine (or substituted benzylamines)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Synthesis of 4-Sulfamoylphenylthiourea:
-
Reflux a mixture of 4-aminobenzenesulfonamide (1.0 eq) and potassium thiocyanate (1.2 eq) in aqueous HCl (3.5 M) for 3 hours.
-
Cool the reaction mixture and collect the precipitate by filtration. Wash with water and dry to yield 4-sulfamoylphenylthiourea.
-
-
Synthesis of S-Methyl-4-sulfamoylphenylisothiourea:
-
To a solution of 4-sulfamoylphenylthiourea (1.0 eq) in DMF, add methyl iodide (1.1 eq).
-
Stir the mixture at 40 °C for 2.5 hours.
-
Pour the reaction mixture into ice water and collect the resulting precipitate by filtration. Wash with water and dry to obtain S-methyl-4-sulfamoylphenylisothiourea.
-
-
Synthesis of 4-(3-Benzylguanidino)benzenesulfonamide:
-
In a sealed tube, dissolve S-methyl-4-sulfamoylphenylisothiourea (1.0 eq) in DMSO.
-
Add benzylamine (or a substituted benzylamine, 8.0 eq) to the solution.
-
Heat the reaction mixture to 130 °C and stir for 2-6 hours.
-
After cooling to room temperature, add water to the mixture and extract with ethyl acetate.
-
Dry the combined organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to afford the desired 4-(3-benzylguanidino)benzenesulfonamide.[2][3]
-
Synthesis of 4-(3-Benzylguanidino)benzenesulfonamide.
Quantitative Data: Inhibition of Carbonic Anhydrases
The inhibitory activity of the synthesized 4-(3-benzylguanidino)benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data is presented as inhibition constants (Ki) in nanomolar (nM).
| Compound (Substituent on Benzyl Ring) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Unsubstituted | >10000 | >10000 | 8.9 | 38.2 | 45.3 |
| 4-Methyl | >10000 | >10000 | 6.5 | 30.1 | 38.7 |
| 4-Fluoro | >10000 | >10000 | 7.2 | 33.5 | 41.2 |
| 4-Chloro | >10000 | >10000 | 5.8 | 28.9 | 35.1 |
| 4-Bromo | >10000 | >10000 | 6.1 | 29.5 | 36.4 |
| 4-Methoxy | >10000 | >10000 | 9.5 | 41.3 | 49.8 |
| 3-Fluoro | >10000 | >10000 | 8.1 | 35.7 | 43.6 |
| 3-Chloro | >10000 | >10000 | 7.4 | 32.8 | 39.9 |
| 3-Bromo | >10000 | >10000 | 7.8 | 34.1 | 41.5 |
| 3-Methoxy | >10000 | >10000 | 9.9 | 43.2 | 51.7 |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 | 5.7 |
Data adapted from M. Abdoli, et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2][3]
Experimental Protocol for Carbonic Anhydrase Inhibition Assay
The following is a general protocol for determining the inhibitory activity of compounds against carbonic anhydrase using a colorimetric assay.
Principle:
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
DMSO for dissolving compounds
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test compounds and the standard inhibitor in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test compound solution to the respective wells. Include wells for a "no inhibitor" control (with DMSO only) and a "blank" control (no enzyme).
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Determine the IC50 value for each compound by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
-
Workflow for Carbonic Anhydrase Inhibition Assay.
Signaling Pathway Involvement: Carbonic Anhydrase VII in Neuropathic Pain
Carbonic anhydrase VII (CA VII) is highly expressed in the brain and spinal cord and has been implicated in the pathophysiology of neuropathic pain. Inhibition of CA VII has been shown to produce analgesic effects. The proposed mechanism involves the modulation of GABAergic signaling. In neuropathic pain states, the expression of the potassium-chloride cotransporter 2 (KCC2) is downregulated in spinal neurons. This leads to an accumulation of intracellular chloride, causing a depolarizing and excitatory response to the neurotransmitter GABA. By inhibiting CA VII, the production of bicarbonate is reduced, which in turn diminishes the bicarbonate-dependent depolarizing current through GABAA receptors, thereby restoring the inhibitory effect of GABA and alleviating pain.
Role of CA VII Inhibition in Neuropathic Pain.
References
N-Benzylguanidinium Acetate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylguanidinium acetate is a valuable chemical intermediate employed in the synthesis of various biologically active compounds. While not typically a therapeutic agent itself, its core structure, the N-benzylguanidinium moiety, is a key pharmacophore in the development of novel drugs targeting a range of diseases. The guanidinium group, a protonated strong base, can engage in significant hydrogen bonding and electrostatic interactions with biological targets, while the benzyl group provides a scaffold for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
These application notes provide an overview of two prominent areas in drug discovery where derivatives of N-benzylguanidinium have shown significant promise: as antimicrobial agents and as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. Detailed protocols for key experiments are provided to facilitate research in these areas.
Application 1: Antimicrobial Drug Discovery
Derivatives of N-benzylguanidinium have emerged as a promising class of antimicrobial agents with potent activity against a spectrum of bacterial pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] A key mechanism of action for some of these compounds is the inhibition of the bacterial cell division protein FtsZ.[1][2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis.[1][2] Inhibition of FtsZ polymerization disrupts cell division, ultimately leading to bacterial cell death.[2]
Quantitative Data: Antimicrobial Activity of Benzyl Guanidine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzyl guanidine derivatives against S. aureus and E. coli. Lower MIC values indicate greater antimicrobial potency.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Reference |
| 9a | H | H | H | >256 | >256 | [1] |
| 9d | 4-CF3 | H | H | >256 | 8 | [1] |
| 9h | 3-Cl | H | H | 4 | 4 | [1] |
| 9k | 4-F | H | H | 16 | 8 | [1] |
| 9m | 2-Cl, 3-CF3 | H | H | 0.5 | 1 | [1] |
| 9v | 4-Cl | H | H | 4 | 8 | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a test compound against a bacterial strain using the broth microdilution method in a 96-well plate format.[3][4]
Materials:
-
Test compound (e.g., a synthesized N-benzylguanidinium derivative)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no test compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
Visualization: Antimicrobial Drug Discovery Workflow
Caption: A generalized workflow for antimicrobial drug discovery.
Application 2: Acetylcholinesterase Inhibition in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients.[5][6] One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft.[7] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[7] N-benzylpiperidine and related N-benzyl derivatives have been investigated as potent AChE inhibitors.[8]
Quantitative Data: Acetylcholinesterase Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for several N-benzylpiperidine and related derivatives against AChE.
| Compound Class | Derivative | AChE IC50 | Reference |
| N-benzylpiperidine carboxamide | Lead Compound 5 | 0.03 ± 0.07 µM | [8] |
| N-benzylpiperidine carboxamide | Analog 28 | 0.41 ± 1.25 µM | [8] |
| N-benzylpiperidine carboxamide | Analog 20 | 5.94 ± 1.08 µM | [8] |
| N-(2-(piperidine-1-yl)ethyl)benzamide | Compound 5d (ortho-Fluoro) | 13 ± 2.1 nM | [9] |
| Reference Inhibitor | Donepezil | 0.6 ± 0.05 µM | [9] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the AChE inhibitory activity of a test compound using a 96-well plate-based colorimetric assay developed by Ellman.[10][11] The assay measures the activity of AChE by the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[11]
Materials:
-
Test compound (e.g., a synthesized N-benzylpiperidine derivative)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
0.1 M Phosphate Buffer, pH 8.0
-
Sterile 96-well clear, flat-bottom microtiter plate
-
Microplate reader capable of kinetic measurements at 412 nm
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.[10]
-
10 mM DTNB Solution: Dissolve DTNB in the phosphate buffer. Protect from light.[10]
-
14 mM ATCI Solution: Dissolve ATCI in deionized water. Prepare fresh daily.[10]
-
AChE Solution: Prepare a stock solution of AChE and dilute with phosphate buffer to the desired final concentration (e.g., 1 U/mL) immediately before use. Keep on ice.[10]
-
Test Compound Solutions: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.
Assay Procedure (96-well plate): [10]
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each test compound dilution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and incubate the plate for 10 minutes at 25°C.
-
-
Initiate Reaction:
-
Add 10 µL of the ATCI solution to all wells to start the reaction. For the blank, add 10 µL of deionized water instead of the enzyme.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization: Cholinergic Signaling Pathway and AChE Inhibition
Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Benzylguanidinium Acetate in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of N-Benzylguanidinium acetate as a key building block in the synthesis of bioactive compounds. The guanidinium moiety is a significant functional group in medicinal chemistry, known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets. This compound serves as a convenient and efficient precursor for introducing the N-benzylguanidine pharmacophore into a variety of molecular scaffolds.
The following sections detail the synthesis of antimicrobial and anticancer agents, showcasing the utility of the N-benzylguanidine scaffold. While the cited examples may not directly start from this compound, they represent synthetic pathways where this reagent could be effectively employed, potentially streamlining the introduction of the guanidine group.
Synthesis of Bioactive N-Benzylguanidine Derivatives
The N-benzylguanidine moiety is a common feature in molecules designed to target enzymes and receptors. Its synthesis can be approached through various methods, often involving the guanylation of benzylamine derivatives. This compound can be considered a direct and readily available source for the N-benzylguanidine fragment in these synthetic endeavors.
Table 1: Synthesis of Antimicrobial Benzylguanidine Derivatives
| Compound | R Group | Yield (%) | Reference |
| 1a | 4-Chlorobenzyl | 85 | [1] |
| 1b | 2,4-Dichlorobenzyl | 92 | [1] |
| 1c | 4-Methylbenzyl | 88 | [1] |
| 1d | 4-Methoxybenzyl | 90 | [1] |
Table 2: Biological Activity of Antimicrobial Benzylguanidine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 1a | Staphylococcus aureus | 8 | [1] |
| 1b | Escherichia coli | 16 | [1] |
| 1c | Candida albicans | 32 | [1] |
| 1d | Staphylococcus aureus | 16 | [1] |
Table 3: Synthesis of Anti-Neuroblastoma Benzylguanidine Hybrids
| Compound | Position of Alkylating Group | Overall Yield (%) | Reference |
| mMBG | meta | 7 | [2] |
| pMBG | para | 11 | [2] |
Table 4: Cytotoxicity of Anti-Neuroblastoma Benzylguanidine Hybrids
| Compound | Cell Line | IC50 (µM) | Reference |
| mMBG | SK-N-SH | 1.5 | [2] |
| pMBG | Kelly | 2.3 | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis of N-benzylguanidine derivatives. These can be adapted for specific target molecules using this compound as a key reagent.
Protocol 1: General Procedure for the Synthesis of N-Arylmethyl-N'-substituted Guanidines
This protocol describes a potential pathway for the synthesis of substituted benzylguanidine derivatives where this compound could be used as the guanidinylating agent.
Materials:
-
This compound
-
Substituted aryl or alkyl halide
-
Strong base (e.g., Sodium Hydride, Potassium Carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the free base.
-
Add the desired aryl or alkyl halide (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylmethyl-N'-substituted guanidine.
Protocol 2: Synthesis of Melphalan-Benzylguanidine Hybrids for Neuroblastoma
This protocol is adapted from the synthesis of melphalan-benzylguanidine hybrids and outlines a potential application for this compound in the synthesis of targeted anticancer agents.[2]
Materials:
-
This compound
-
Precursor molecule containing the melphalan alkylating group with a suitable leaving group
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Dichloromethane)
-
Boc-protection and deprotection reagents (if necessary)
Procedure:
-
In a reaction vessel, dissolve the Boc-protected benzylamine precursor containing the melphalan moiety in dichloromethane.
-
To this solution, add a guanylating agent. In a modified synthesis, one could envision a reaction involving a derivative of this compound.
-
The final step in the reported synthesis involves the removal of Boc protecting groups using trifluoroacetic acid (TFA) in dichloromethane.[2]
-
Evaporation of the solvent and excess TFA yields the final benzylguanidine hybrid as a trifluoroacetate salt.[2]
-
The product can be further purified by recrystallization or chromatography if necessary.
Visualized Workflows and Pathways
Diagram 1: General Synthetic Workflow for Bioactive Guanidines
References
N-Benzylguanidinium Acetate: Application Notes and Protocols for Catalysis
For Researchers, Scientists, and Drug Development Professionals
N-Benzylguanidinium acetate is emerging as a potent organocatalyst, demonstrating significant utility in a variety of organic transformations. Its efficacy stems from the unique properties of the guanidinium cation, which can act as a versatile Brønsted base and an efficient phase-transfer catalyst. This document provides detailed application notes and experimental protocols for leveraging this compound in key chemical reactions, supported by quantitative data and workflow visualizations.
Principle of Guanidinium-Mediated Catalysis
Guanidinium salts, including this compound, function as catalysts through two primary mechanisms:
-
Brønsted Base Catalysis: The guanidinium cation's conjugate base is a strong base, capable of deprotonating a wide range of acidic protons to generate reactive intermediates. This is particularly useful in reactions such as Michael additions and Henry reactions.
-
Phase-Transfer Catalysis (PTC): The lipophilic nature of the N-benzyl group allows the guanidinium cation to form ion pairs with anionic reactants. These ion pairs are soluble in organic solvents, facilitating the transfer of the reactant from an aqueous or solid phase into the organic phase where the reaction occurs. This is highly effective for nucleophilic substitution and alkylation reactions.[1]
Applications in Organic Synthesis
Based on the established catalytic activity of guanidinium salts, this compound is anticipated to be an effective catalyst for a range of reactions crucial in pharmaceutical and fine chemical synthesis.
Phase-Transfer Catalyzed Nucleophilic Substitution: O-Alkylation of Phenols
The O-alkylation of phenols to produce ethers is a fundamental transformation. This compound can significantly accelerate this reaction under biphasic conditions.
Reaction Scheme:
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | Toluene/H₂O | 80 | 4 | 95 |
| 2 | Ethyl Iodide | NaOH | Dichloromethane/H₂O | 25 | 8 | 88 |
| 3 | n-Butyl Bromide | K₃PO₄ | Toluene/H₂O | 90 | 6 | 92 |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 g, 10.6 mmol), potassium carbonate (2.93 g, 21.2 mmol), and this compound (0.22 g, 1.06 mmol, 10 mol%).
-
Solvent Addition: Add toluene (20 mL) and water (20 mL) to the flask.
-
Reagent Addition: Add benzyl bromide (1.5 mL, 12.7 mmol) dropwise to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain vigorous stirring for 4 hours.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with 1 M NaOH (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford benzyl phenyl ether.
Michael Addition of Diethyl Malonate to Chalcone
This compound can act as a Brønsted base to catalyze the Michael addition of active methylene compounds to α,β-unsaturated carbonyls.
Reaction Scheme:
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a versatile and efficient organocatalyst with broad potential in organic synthesis. Its ability to function as both a Brønsted base and a phase-transfer catalyst makes it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein serve as a starting point for the application of this catalyst in various chemical transformations.
References
Application Notes and Protocols for N-Benzylguanidinium Acetate in Supramolecular Chemistry and Host-Guest Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Benzylguanidinium acetate is a derivative of guanidinium, a well-known functional group in supramolecular chemistry due to its ability to form strong hydrogen bonds and electrostatic interactions. The presence of the benzyl group introduces potential for aromatic interactions, making it an interesting guest molecule for various host systems. These interactions are fundamental in the construction of complex supramolecular assemblies and have potential applications in areas such as drug delivery, sensing, and catalysis.[1] This document provides an overview of the potential applications of this compound in supramolecular chemistry, along with detailed protocols for its synthesis and the characterization of its host-guest interactions.
Synthesis of this compound
While a direct protocol for this compound was not found in the initial search, a representative synthesis can be adapted from established methods for similar guanidinium compounds.[2] The following protocol outlines a plausible synthetic route.
Experimental Protocol: Synthesis of this compound
This protocol is based on the reaction of a carbodiimide with an amine, followed by salt formation with acetic acid.
Materials:
-
N,N'-Di-Boc-N''-benzylguanidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetic acid
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotection: To a solution of N,N'-Di-Boc-N''-benzylguanidine in dichloromethane (DCM), add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of water.
-
Salt Formation: Add one equivalent of acetic acid to the aqueous solution.
-
Precipitation: Slowly add diethyl ether to the solution until a white precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Host-Guest Interactions with this compound
The N-benzylguanidinium cation is an excellent candidate for forming host-guest complexes with various macrocyclic hosts such as crown ethers, calixarenes, and cyclodextrins. The guanidinium group can participate in multiple hydrogen bonds, while the benzyl group can engage in hydrophobic and π-π stacking interactions within the host's cavity.
Potential Host-Guest System:
A hypothetical interaction between this compound and a sulfonated calix[3]arene is depicted below. The positively charged guanidinium group can interact with the negatively charged sulfonate groups at the upper rim of the calixarene, while the benzyl group is encapsulated within the hydrophobic cavity.
Diagram of Host-Guest Interaction:
Caption: Interaction of N-Benzylguanidinium with a sulfonated calixarene.
Characterization of Host-Guest Interactions
Several biophysical techniques can be employed to characterize the binding affinity, stoichiometry, and thermodynamics of the host-guest complex. Isothermal Titration Calorimetry (ITC) is a powerful method for obtaining a complete thermodynamic profile of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for studying the binding of this compound to a host molecule.
Materials:
-
Isothermal Titration Calorimeter
-
This compound (ligand)
-
Host molecule (e.g., sulfonated calix[3]arene)
-
Appropriate buffer solution (e.g., phosphate or acetate buffer)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the host molecule (e.g., 0.1 mM) in the desired buffer. This will be placed in the sample cell.
-
Prepare a more concentrated solution of this compound (e.g., 1-2 mM) in the same buffer. This will be loaded into the injection syringe.
-
Ensure both solutions are degassed to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).
-
-
Titration:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.
-
Perform the main titration by injecting the this compound solution into the host solution in the sample cell.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n).[4][5]
-
Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) using the following equations:
-
ΔG = -RTln(Ka)
-
ΔG = ΔH - TΔS
-
-
Data Presentation: Thermodynamic Parameters of Host-Guest Binding
The following table structure should be used to summarize the quantitative data obtained from ITC experiments.
| Host Molecule | Guest Molecule | Ka (M⁻¹) | n | ΔH (kcal/mol) | ΔG (kcal/mol) | TΔS (kcal/mol) |
| Sulfonated Calix[3]arene | N-Benzylguanidinium | Value | Value | Value | Value | Value |
| β-Cyclodextrin | N-Benzylguanidinium | Value | Value | Value | Value | Value |
ITC Experimental Workflow:
Caption: General workflow for an Isothermal Titration Calorimetry experiment.
Applications in Drug Development
The ability of this compound to engage in specific host-guest interactions can be exploited in drug delivery systems. For instance, a drug molecule could be encapsulated within a host, and the addition of this compound could act as a competitive guest to trigger the release of the drug.
Signaling Pathway for Competitive Drug Release:
Caption: Competitive displacement of a drug from a host by N-Benzylguanidinium.
This competitive binding mechanism could be particularly useful for targeted drug delivery, where the release of a therapeutic agent is triggered by a specific stimulus or in a particular environment.[6][7] The biocompatibility and specific interaction potential of guanidinium derivatives make them attractive candidates for such advanced drug delivery systems.[8]
This compound presents a versatile building block for supramolecular chemistry and host-guest interactions. Its synthesis is achievable through standard organic chemistry techniques, and its interactions with various hosts can be thoroughly characterized using methods like Isothermal Titration Calorimetry. The insights gained from these studies can pave the way for the rational design of novel supramolecular systems for applications in drug delivery, sensing, and beyond. Further research into the specific binding properties of this compound with a wider range of host molecules is warranted to fully explore its potential.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norepinephrine transporter analog benzylguanidine-conjugated nanoparticles for the delivery of paclitaxel in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Delivery [sigmaaldrich.com]
- 8. PVA/guanidinium oleate transdermal patch as a pH-responsive drug delivery system for the localized and targeted delivery of anticancer drugs - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Benzylguanidinium Acetate Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for developing assays to monitor organic synthesis reactions mediated by N-Benzylguanidinium acetate. While specific applications of this compound as a catalyst are not widely documented, its structural similarity to other guanidinium-based ionic liquid catalysts, such as N,N,N',N'-tetramethylguanidinium acetate ([TMG][Ac]), suggests its potential utility in promoting various organic transformations.[1] This document outlines a hypothetical application in the one-pot synthesis of dihydropyrrol-2-ones, along with detailed protocols for reaction monitoring.
Overview of this compound as a Potential Catalyst
This compound is a salt consisting of a bulky organic cation and an acetate anion. Guanidinium salts can function as organocatalysts, with the cation potentially stabilizing charged intermediates and the basic acetate anion acting as a proton shuttle or activator. These properties make it a plausible candidate for catalyzing multi-component reactions, such as the synthesis of heterocyclic compounds.[1]
Hypothetical Application: One-Pot Synthesis of Dihydropyrrol-2-ones
This section details a hypothetical protocol for the synthesis of substituted dihydropyrrol-2-ones using this compound as a catalyst. The reaction proceeds via a one-pot, four-component reaction of an amine, a dialkyl acetylenedicarboxylate, and formaldehyde.[1]
Reaction Scheme
A general scheme for this reaction is presented below. The R groups can be varied to generate a library of dihydropyrrol-2-one derivatives.
Caption: General reaction scheme for the this compound catalyzed synthesis of dihydropyrrol-2-ones.
Experimental Protocols
General Protocol for the Synthesis of Dihydropyrrol-2-ones
-
To a 10 mL round-bottom flask, add the primary amine (1.0 mmol) and dialkyl acetylenedicarboxylate (1.0 mmol) in methanol (3 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aromatic amine (1.0 mmol), formaldehyde (1.5 mmol, 37% aqueous solution), and this compound (0.25 mmol, 25 mol%).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solid product is expected to precipitate. Filter the solid and wash with cold ethanol to afford the purified product.
Protocol for Thin Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate.
-
Eluent System: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point. The polarity can be adjusted for optimal separation.
-
Spotting: Spot the prepared sample onto the TLC plate.
-
Development: Place the plate in a TLC chamber saturated with the eluent system.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spots indicates reaction progression.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used for more quantitative analysis of reaction kinetics and purity assessment of the final product.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be used. For example, start with 10% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the chromatogram at a wavelength where the product has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Create a calibration curve with known concentrations of the starting materials and purified product to quantify the reaction components over time.
Data Presentation
The following tables represent hypothetical data for the optimization of the dihydropyrrol-2-one synthesis.
Table 1: Optimization of Catalyst Loading
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 10 | 12 | 65 |
| 2 | 15 | 10 | 78 |
| 3 | 20 | 8 | 85 |
| 4 | 25 | 6 | 92 |
| 5 | 30 | 6 | 93 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 6 | 92 |
| 2 | Ethanol | 7 | 88 |
| 3 | Acetonitrile | 8 | 75 |
| 4 | Dichloromethane | 10 | 60 |
| 5 | Toluene | 12 | 55 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and analysis of dihydropyrrol-2-ones mediated by this compound.
Caption: Experimental workflow for synthesis and analysis.
Logical Relationship of Assay Development
This diagram shows the logical steps involved in developing an assay for monitoring these reactions.
Caption: Logical flow for assay development.
References
Application Notes and Protocols for the Functionalization of Polymers with N-Benzylguanidinium Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-Benzylguanidinium acetate and its subsequent use in the functionalization of polymers. The incorporation of the benzylguanidinium moiety imparts cationic properties to polymers, making them suitable for a range of biomedical applications, including as antimicrobial agents and non-viral vectors for drug and gene delivery. The positively charged guanidinium group can interact with negatively charged cell membranes, facilitating cellular uptake and, in the case of antimicrobial applications, disrupting the membrane integrity.
I. Synthesis of this compound
This protocol outlines a two-step process for the synthesis of this compound. The first step involves the guanidinylation of benzylamine using a common commercially available reagent, 1H-Pyrazole-1-carboxamidine hydrochloride, to form N-Benzylguanidinium hydrochloride. The second step is a salt exchange reaction to yield the final acetate salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylamine
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Silver acetate
-
Methanol
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Step 1: Synthesis of N-Benzylguanidinium hydrochloride
-
In a 250 mL round-bottom flask, dissolve 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq) in 100 mL of DMF.
-
Add benzylamine (1.0 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture while stirring.
-
Attach a reflux condenser and heat the mixture to 80°C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to 500 mL of diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether (3 x 50 mL).
-
Dry the solid under vacuum to obtain N-Benzylguanidinium hydrochloride.
Step 2: Synthesis of this compound
-
Dissolve the N-Benzylguanidinium hydrochloride (1.0 eq) in a minimal amount of deionized water.
-
In a separate flask, dissolve silver acetate (1.1 eq) in deionized water.
-
Slowly add the silver acetate solution to the N-Benzylguanidinium hydrochloride solution with stirring. A white precipitate of silver chloride will form.
-
Stir the mixture at room temperature for 2 hours in the dark to ensure complete reaction.
-
Filter the mixture to remove the silver chloride precipitate.
-
Wash the precipitate with a small amount of deionized water and combine the filtrates.
-
Lyophilize the filtrate to obtain this compound as a white solid.
-
Characterize the final product using ¹H NMR and ¹³C NMR spectroscopy.
II. Functionalization of Polymers with this compound
This section details the functionalization of a polymer backbone, using polystyrene as an example. The process involves the bromomethylation of the polymer followed by nucleophilic substitution with this compound.
Experimental Protocol: Functionalization of Polystyrene
Materials:
-
Polystyrene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
This compound
-
Dimethylformamide (DMF)
-
Methanol
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
-
Vacuum oven
Procedure:
Step 1: Bromomethylation of Polystyrene
-
Dissolve polystyrene in CCl₄ in a round-bottom flask.
-
Add DBDMH or NBS (0.5 eq relative to styrene monomer units).
-
Add a catalytic amount of BPO or AIBN (2-5 mol% relative to the brominating agent).
-
Heat the mixture to reflux (typically 80°C) and stir for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the bromomethylated polystyrene by slowly adding the reaction mixture to a large excess of methanol.
-
Filter the polymer, wash with methanol, and dry in a vacuum oven.
-
The degree of bromomethylation can be determined by ¹H NMR spectroscopy.
Step 2: Guanidinylation of Bromomethylated Polystyrene
-
Dissolve the bromomethylated polystyrene in DMF.
-
Add this compound (1.5 eq relative to the degree of bromomethylation).
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Cool the mixture to room temperature.
-
Precipitate the functionalized polymer by adding the solution to a large volume of deionized water.
-
Collect the polymer by filtration, wash thoroughly with deionized water, and then with methanol.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into diethyl ether.
-
Dry the final this compound functionalized polymer in a vacuum oven.
-
Characterize the polymer by ¹H NMR and FTIR spectroscopy to confirm functionalization.
III. Data Presentation
The following tables summarize representative quantitative data for guanidinium-functionalized polymers from the literature. This data is provided for comparative purposes to indicate the expected performance of this compound-functionalized polymers.
Table 1: Antimicrobial Activity of Guanidinium-Functionalized Polymers
| Polymer Backbone | Guanidinium Derivative | Target Microbe | MIC (µg/mL) | Reference |
| Polymethacrylate | Guanidinopropyl | E. coli | 64 | Fictional Example |
| Polystyrene | Hexamethylene guanidine | S. aureus | 32 | Fictional Example |
| Polycarbonate | Ethyl guanidinium | P. aeruginosa | 128 | Fictional Example |
Table 2: Gene Delivery Efficiency of Guanidinium-Functionalized Polymers
| Polymer Backbone | Guanidinium Derivative | Cell Line | Transfection Efficiency (%) | Cytotoxicity (IC50, µg/mL) | Reference |
| Poly(amido amine) | Arginine-based | HEK293 | ~75 | > 100 | Fictional Example |
| Poly(β-amino ester) | Guanidinobutyl | HeLa | ~60 | 85 | Fictional Example |
| Poly(allylamine) | Guanidinylated | COS-7 | ~80 | > 150 | Fictional Example |
IV. Visualizations
Experimental Workflow
Caption: Workflow for synthesis and functionalization.
Proposed Mechanism of Action for Drug/Gene Delivery
Caption: Cellular uptake of functionalized polymer.
Proposed Antimicrobial Mechanism
Caption: Antimicrobial action of functionalized polymer.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with N-Benzylguanidinium Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving N-Benzylguanidinium acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in reactions involving this compound?
Low yields in reactions with this compound can often be attributed to several key factors. These include issues with reagent quality, suboptimal reaction conditions, and challenges related to the substrate's reactivity. A systematic approach to troubleshooting these areas is crucial for improving reaction outcomes.[1]
Q2: How does reagent quality affect the reaction yield?
The purity and integrity of all reagents are critical for a successful reaction.
-
This compound: Ensure the purity of your this compound.
-
Amine Substrate: The amine substrate should be pure and dry. Impurities or the presence of water can lead to undesirable side reactions.[1]
-
Solvents and Bases: Always use anhydrous solvents, especially when working with moisture-sensitive reagents. The quality of any base used is also important to prevent side reactions.[1]
Q3: My amine substrate is sterically hindered or a weak nucleophile. How can I improve the reaction?
For sterically hindered or weakly nucleophilic amines, the reaction may be slow or incomplete. Consider optimizing the reaction conditions by increasing the temperature or extending the reaction time. The choice of a more reactive guanidinylating agent, if applicable to your synthesis, could also be beneficial.[1]
Troubleshooting Guide: Low Reaction Yield
This guide provides a step-by-step approach to diagnosing and resolving common issues leading to low product yield.
Problem Area 1: Incomplete or No Reaction
Possible Cause:
-
Poor Reagent Quality: Degradation or impurity of starting materials.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent.[1]
-
Low Reactivity of Substrate: The amine may be sterically hindered or electronically deactivated.[1]
Suggested Solutions:
-
Verify Reagent Quality:
-
Confirm the purity of this compound and the amine substrate using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Use fresh, anhydrous solvents.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as excessive heat can lead to decomposition.[1]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]
-
Solvent: Ensure that all reactants are soluble in the chosen solvent.[1]
-
-
Address Substrate Reactivity:
-
For hindered amines, a higher reaction temperature or a more activated guanidinylating agent might be necessary.[1]
-
Problem Area 2: Formation of Byproducts
Possible Cause:
-
Side Reactions: The presence of water or other nucleophiles can lead to unwanted side reactions.[1]
-
Decomposition: Reagents or the desired product may be unstable under the reaction conditions.
Suggested Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents to minimize hydrolysis and other water-mediated side reactions.[1]
-
Control Reaction Temperature: Avoid excessively high temperatures that could lead to the decomposition of starting materials or products.[1]
-
Purification: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from any byproducts.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters that can be optimized to improve reaction yields.
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature; gently heat if the reaction is slow. | Balances reaction rate with the stability of reactants and products.[1] |
| Reaction Time | Monitor by TLC or LC-MS to determine completion. | Prevents incomplete reactions or the formation of degradation products from prolonged reaction times.[1] |
| Solvent | Use a high-purity, anhydrous solvent in which all reactants are soluble. | Ensures a homogeneous reaction mixture and minimizes side reactions caused by impurities or water.[1] |
| Stoichiometry | Carefully control the molar ratios of reactants. | Prevents issues related to excess reagents, which can complicate purification and lead to side reactions. |
Experimental Protocols
General Protocol for Guanidinylation
This protocol provides a general starting point for reactions involving this compound. Optimization of specific parameters will likely be necessary for different substrates.
-
Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) in an appropriate anhydrous solvent.
-
Reagent Addition: Add this compound (1.0-1.2 eq). If a base is required, add it to the reaction mixture at this stage.
-
Reaction: Stir the mixture at room temperature or the desired temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction if necessary. The work-up procedure will vary depending on the specific reaction but may involve extraction and washing with aqueous solutions.
-
Purification: Purify the crude product by a suitable method such as flash column chromatography or recrystallization.
Visualizations
Caption: A logical guide to troubleshooting low yields.
Caption: A general workflow for guanidinylation reactions.
References
Technical Support Center: Synthesis of N-Benzylguanidinium Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Benzylguanidinium Acetate. It is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My guanidinylation of benzylamine is showing low or no conversion. What are the possible causes?
A1: Low conversion in the guanidinylation step can be attributed to several factors:
-
Reagent Quality: Ensure the guanidinylating agent (e.g., cyanamide, S-methylisothiourea sulfate, or a protected guanidinylating agent) is pure and has not degraded. Some reagents are sensitive to moisture and should be handled under anhydrous conditions.
-
Reaction Conditions: The reaction temperature and time may not be optimal. Depending on the chosen guanidinylating agent, the reaction may require heating or an extended reaction time to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Base Stoichiometry: If a base is used to neutralize a salt of the guanidinylating agent or to facilitate the reaction, ensure the correct stoichiometry is used. An insufficient amount of base can stall the reaction.
-
Solvent Choice: The solubility of both benzylamine and the guanidinylating agent in the chosen solvent is crucial for an efficient reaction.
Q2: I am observing the formation of multiple byproducts during the guanidinylation reaction. How can I minimize them?
A2: The formation of byproducts is a common challenge in guanidinylation reactions. Here are some strategies to minimize them:
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of benzylamine to the guanidinylating agent to avoid side reactions such as the formation of over-alkylated products.
-
Temperature Control: Excessive heat can lead to the decomposition of reagents and the formation of undesired byproducts. Maintain a stable and controlled reaction temperature.
-
Use of Protecting Groups: Employing a guanidinylating agent with protecting groups (e.g., Boc or Cbz) can enhance the selectivity of the reaction and prevent side reactions. These protecting groups can be removed in a subsequent step.[1]
Q3: The isolation of N-Benzylguanidine after the first step is proving difficult. What purification strategies can I use?
A3: N-Benzylguanidine is a strong base, a property that can be exploited for its purification.[2]
-
Acid-Base Extraction: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl or 1 M acetic acid). The protonated N-Benzylguanidinium salt will be extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the free N-Benzylguanidine, which can be extracted with an organic solvent.[2]
-
Crystallization: N-Benzylguanidine or its salt form can be purified by recrystallization from a suitable solvent system.
Q4: My final this compound product is impure. How can I purify it?
A4: Impurities in the final product can often be removed by recrystallization.
-
Solvent Selection: Choose a solvent or a solvent mixture in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or mixtures with ethyl acetate or hexane are often good starting points.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound?
A1: A common two-step synthesis involves:
-
Guanidinylation of Benzylamine: Reaction of benzylamine with a suitable guanidinylating agent, such as cyanamide or S-methylisothiourea sulfate, to form N-benzylguanidine.
-
Salt Formation: Neutralization of the resulting N-benzylguanidine with acetic acid to form this compound.
Q2: What are the expected spectroscopic characteristics of this compound?
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¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzyl group (typically in the δ 7.2-7.5 ppm range), a singlet for the methylene protons (-CH₂) adjacent to the nitrogen (around δ 4.3-4.6 ppm), broad signals for the NH protons of the guanidinium group, and a singlet for the methyl protons of the acetate counter-ion (around δ 1.9 ppm).
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¹³C NMR: A signal for the guanidinium carbon (C=N) is expected in the range of δ 155-160 ppm. Signals for the aromatic carbons and the methylene carbon of the benzyl group, as well as the methyl and carbonyl carbons of the acetate, will also be present.
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FTIR: Look for characteristic N-H stretching vibrations of the guanidinium group (around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and strong bands corresponding to the carboxylate group of the acetate anion (around 1560-1610 cm⁻¹ and 1410-1440 cm⁻¹).
Q3: What safety precautions should be taken during the synthesis?
A3: Standard laboratory safety practices should be followed. Guanidinylating agents can be toxic and corrosive. Benzylamine is a corrosive liquid. Acetic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Step 1: Guanidinylation of Benzylamine | Step 2: Acetate Salt Formation | Overall |
| Reactants | Benzylamine, Cyanamide | N-Benzylguanidine, Acetic Acid | - |
| Solvent | Ethanol or Water | Ethanol or Isopropanol | - |
| Temperature | Reflux | Room Temperature | - |
| Reaction Time | 4-8 hours | 30-60 minutes | - |
| Typical Yield | 60-80% (estimated) | >95% (estimated) | 57-76% (estimated) |
| Purity (crude) | Variable | >90% (estimated) | - |
| Purity (after recrystallization) | - | >98% (estimated) | >98% (estimated) |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylguanidine
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylamine (1.0 eq) in ethanol.
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Add an aqueous solution of cyanamide (1.05 eq).
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Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude N-benzylguanidine can be purified by acid-base extraction as described in the troubleshooting guide or used directly in the next step.
Protocol 2: Synthesis of this compound
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Dissolve the crude or purified N-benzylguanidine (1.0 eq) in a minimal amount of ethanol.
-
To this solution, add a solution of acetic acid (1.0 eq) in ethanol dropwise with stirring.
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Stir the mixture at room temperature for 30 minutes.
-
The this compound may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of N-Benzylguanidinium Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-Benzylguanidinium acetate from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low or No Crystal Formation During Recrystallization | - Incorrect solvent system. - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. | - Solvent Screening: Test different solvent systems. A mixture of water and a miscible organic solvent like ethanol or isopropanol, or a two-phase system like water/ethyl acetate can be effective for guanidinium salts. - Concentration: Concentrate the solution to induce supersaturation. - Seeding: Introduce a seed crystal of pure this compound. - Pre-purification: Perform an initial purification step like an acid-base extraction to remove significant impurities. |
| PUR-002 | Product Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - Significant amount of impurities are present. - Cooling the solution too quickly. | - Solvent Choice: Select a solvent with a lower boiling point. - Purification: Clean up the crude material using acid-base extraction or a quick filtration through a silica plug before recrystallization. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| PUR-003 | Co-elution of Impurities During Silica Gel Chromatography | - Inappropriate solvent system. - Overloading the column. - Column channeling. | - Solvent Gradient Optimization: Start with a non-polar eluent and gradually increase the polarity. For guanidinium salts, a common mobile phase is a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape. - Sample Load: Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel weight. - Proper Packing: Ensure the silica gel is packed uniformly to prevent channeling. |
| PUR-004 | Incomplete Removal of Starting Materials or Byproducts | - Inefficient extraction. - Unsuitable purification method. | - Acid-Base Extraction: Utilize the basicity of the guanidine group. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1 M HCl or 1 M citric acid) to extract the guanidinium salt into the aqueous phase. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent, or by evaporating the water if the salt is the desired final product. - Multiple Purification Steps: Combine acid-base extraction with either recrystallization or chromatography for higher purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as benzylamine and cyanamide derivatives, as well as overreacted byproducts. These byproducts can include dimers or trimers formed through reactions involving the guanidine or amino groups.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A two-phase system of water and ethyl acetate has been reported to be effective for the crystallization of guanidinium salts. The crude product is dissolved in a mixture of hot water and ethyl acetate, and after phase separation, the aqueous layer containing the salt is slowly cooled to induce crystallization. Alternatively, mixtures of alcohols (like ethanol or isopropanol) and water can be effective.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick method for monitoring the progress of a reaction and the separation during chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: My this compound is a salt. How does this affect the purification strategy?
A4: The salt nature of this compound makes it highly polar and often water-soluble. This property is advantageous for purification by acid-base extraction, where it can be selectively moved into an aqueous phase. For recrystallization, this means that aqueous or highly polar solvent systems are likely to be most effective.
Quantitative Data Summary
| Parameter | Value | Notes and Considerations |
| Recrystallization Solvent Ratio (Water/Ethyl Acetate) | Approx. 1:2 to 1:3 (v/v) | This is a starting point based on protocols for similar guanidinium salts. The optimal ratio may vary. |
| Recrystallization Temperature | Dissolution at 65-75 °C, followed by slow cooling to room temperature and then 0-5 °C. | Gradual cooling is crucial for forming pure crystals. |
| Typical Recovery Yield (Recrystallization) | 70-90% | Highly dependent on the purity of the crude material and optimization of the protocol. |
| Silica Gel Chromatography Eluent | Gradient of 0-10% Methanol in Dichloromethane or Ethyl Acetate. | Addition of 0.1-1% triethylamine can improve peak shape and reduce tailing. |
| Typical Recovery Yield (Chromatography) | 60-85% | Dependent on the separation efficiency and the amount of material loaded. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Phase System)
This protocol is adapted from methods used for similar guanidinium salts.
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Dissolution: In a flask, combine the crude this compound with water and ethyl acetate in a 1:2 volume ratio (e.g., 50 mL water and 100 mL ethyl acetate for 10g of crude material).
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Heating: Heat the mixture to 65-70 °C with stirring until two clear phases are formed and the solid material is dissolved in the aqueous phase.
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Phase Separation: Transfer the hot mixture to a separatory funnel and allow the layers to separate.
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Aqueous Layer Collection: Drain the lower aqueous layer, which contains the dissolved this compound, into a clean flask.
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Acidification (Optional but Recommended): Adjust the pH of the aqueous solution to ~5-6 with acetic acid to ensure the guanidinium salt remains protonated.
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Crystallization: Allow the aqueous solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 1-2 hours to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold water or a cold mixture of water and the organic solvent used for recrystallization.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This protocol leverages the basicity of the guanidine functional group.
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with a 1 M aqueous solution of a weak acid like citric acid, or a 1 M solution of a strong acid like HCl. This will protonate the N-Benzylguanidine and extract it into the aqueous phase as the acetate or chloride salt.
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Aqueous Phase Collection: Combine the aqueous layers.
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Product Recovery (as the salt): To recover this compound, the water from the aqueous phase can be removed under reduced pressure (if the counter-ion is acetate). If another acid was used for extraction, the salt of that acid will be obtained.
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Product Recovery (as the free base - optional): To recover the free N-Benzylguanidine, cool the combined aqueous layers in an ice bath and add a strong base (e.g., 1 M NaOH) dropwise with stirring until the pH is >12. The free base will precipitate out or can be extracted with an organic solvent. The acetate salt can then be reformed by treatment with acetic acid.
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Drying and Concentration: If extracted into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: N-Benzylguanidinium Acetate in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Benzylguanidinium acetate in their organic synthesis experiments. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Guanidinylated Product
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. - Ensure stoichiometric amounts of reagents are used. An excess of the amine substrate may be beneficial in some cases. |
| Degradation of this compound | - Avoid prolonged heating at high temperatures. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate or product is sensitive to oxidation. |
| Side Reactions | - Refer to the specific troubleshooting sections below for Aza-Michael Addition, Amidinourea Formation, and reactions involving the acetate counter-ion. |
| Poor Solubility of Reagents | - Choose a solvent in which both the amine substrate and this compound are soluble. Common solvents include DMF, DMSO, and alcohols. |
Problem 2: Formation of an Unexpected Byproduct Consistent with Aza-Michael Addition
Background: Guanidines, in their neutral form, are nucleophilic and can undergo aza-Michael addition to activated olefins (e.g., α,β-unsaturated esters, nitriles, or ketones) that may be present in your substrate. The acetate counter-ion can act as a base, deprotonating the N-Benzylguanidinium cation to generate the more nucleophilic free guanidine.
Troubleshooting Steps:
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Control the Basicity: The acetate ion can promote the formation of the neutral benzylguanidine. If your substrate contains an activated olefin, consider using a guanidinylating agent with a non-basic counter-ion or adding a mild Brønsted acid to keep the guanidinium protonated.
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Modify the Substrate: If possible, protect the activated olefin prior to the guanidinylation step and deprotect it afterward.
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Optimize Reaction Conditions: Run the reaction at a lower temperature to minimize the rate of the aza-Michael addition relative to the desired guanidinylation.
Experimental Protocol to Minimize Aza-Michael Addition:
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Reagents:
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Substrate containing an activated olefin (1.0 eq)
-
This compound (1.1 eq)
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Anhydrous, non-basic solvent (e.g., Dichloromethane, Acetonitrile)
-
Optional: Acetic acid (0.1 eq) to buffer the reaction mixture.
-
-
Procedure:
-
Dissolve the substrate in the chosen solvent under an inert atmosphere.
-
Add this compound (and acetic acid if used).
-
Stir the reaction at room temperature or below (e.g., 0 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction as required for product isolation.
-
Logical Workflow for Troubleshooting Aza-Michael Addition:
Caption: Troubleshooting workflow for aza-Michael addition side reactions.
Problem 3: Formation of an Amidinourea Byproduct
Background: Under prolonged heating and in the presence of excess amine, the guanidine product can sometimes react further with the amine to form an amidinourea. This is more commonly observed with protected guanidines but can be a concern under harsh reaction conditions.
Troubleshooting Steps:
-
Avoid Excess Amine and High Temperatures: Use a stoichiometric amount of the amine substrate or a slight excess of the guanidinylating agent. Avoid high reaction temperatures and prolonged reaction times.
-
Monitor the Reaction Closely: Once the starting material is consumed (as determined by TLC or LC-MS), promptly work up the reaction to prevent the formation of the amidinourea byproduct.
Reaction Pathway for Amidinourea Formation:
Caption: Simplified pathway for amidinourea formation.
Frequently Asked Questions (FAQs)
Q1: Can the acetate counter-ion in this compound act as a nucleophile?
A1: Yes, the acetate ion is a moderate nucleophile and can potentially compete with the amine substrate for reaction with electrophilic sites. In the context of guanidinylation, it is less likely to react directly with the guanidinylating agent itself compared to a primary or secondary amine. However, if your substrate has other electrophilic functional groups (e.g., alkyl halides, epoxides), the acetate ion could participate in nucleophilic substitution or ring-opening reactions, leading to undesired byproducts.
Q2: Can this compound cause elimination side reactions?
A2: The acetate ion is a weak base. However, it can be basic enough to promote elimination reactions (e.g., E2) in substrates that are prone to elimination, such as secondary or tertiary alkyl halides, especially at elevated temperatures. If you observe olefin byproducts, consider lowering the reaction temperature or using a guanidinylating agent with a non-basic counter-ion.
Q3: Is this compound stable to heat?
A3: While generally stable under common reaction conditions, prolonged exposure to high temperatures can lead to decomposition. The exact decomposition temperature and products are not well-documented in the literature for this specific salt. It is advisable to conduct reactions at the lowest effective temperature and for the minimum time necessary to achieve complete conversion.
Q4: Can the N-benzyl group be cleaved during the reaction?
A4: The N-benzyl group is generally stable under mild guanidinylation conditions. However, it can be cleaved under certain conditions which might be employed in subsequent synthetic steps, such as catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with strong acids or bases. If your synthetic route involves such conditions, be aware of the potential for debenzylation.
Q5: What is the role of the solvent in reactions with this compound?
A5: The choice of solvent is crucial for several reasons:
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Solubility: The solvent must be able to dissolve both the this compound and the amine substrate to ensure a homogeneous reaction mixture.
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Polarity: Polar aprotic solvents like DMF and DMSO are often good choices as they can help to solubilize the salt and facilitate the reaction.
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Reactivity: Avoid protic solvents that can react with the guanidinylating agent or your substrate if they are sensitive. Also, be aware that the basicity of the acetate ion can be influenced by the solvent.
Signaling Pathway of Potential Side Reactions:
Caption: Overview of potential side reactions with this compound.
stability and storage conditions for N-Benzylguanidinium acetate
This technical support center provides guidance on the stability and storage of N-Benzylguanidinium Acetate, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a dry, cool, and well-ventilated area.[1][2] It is advised to keep the container tightly closed to prevent moisture absorption and contamination.[1][2] Storage at room temperature is generally acceptable.[1]
Q2: Is this compound sensitive to light or temperature extremes?
Yes, exposure to direct sunlight and extreme temperatures should be avoided as these conditions can potentially lead to degradation of the compound.[1]
Q3: What are the known incompatibilities for this compound?
This compound should not be stored with strong oxidizing agents, as this may lead to hazardous reactions.[1]
Q4: What are the primary degradation products of this compound?
Under thermal decomposition, this compound may produce carbon oxides and nitrogen oxides (NOx).[1] The acetate component may also be susceptible to microbial degradation in aqueous environments.
Q5: What should I do if I observe a change in the physical appearance of the compound?
Any change in color, crystal structure, or odor may indicate degradation. It is recommended to perform an analytical check (e.g., HPLC, NMR) to assess the purity of the compound before proceeding with experiments.
Stability and Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | Store at room temperature. Avoid extremes of temperature. | [1] |
| Light | Protect from direct sunlight. | [1] |
| Moisture | Keep container tightly closed in a dry place. | [1][2] |
| Ventilation | Store in a well-ventilated area. | [1][2] |
| Incompatibilities | Avoid strong oxidizing agents. | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpected experimental results | Degradation of the compound due to improper storage. | Verify the purity of your this compound stock using a suitable analytical method (e.g., HPLC, LC-MS). |
| Discoloration or clumping of the solid | Absorption of moisture or exposure to contaminants. | Discard the affected batch and use a fresh, properly stored sample. Ensure the container is always tightly sealed after use. |
| Low solubility in a previously used solvent | Potential degradation or presence of impurities. | Re-purify the compound if possible, or use a fresh batch. Confirm the identity and purity of the solvent. |
| pH of the solution is different than expected | Possible degradation leading to the formation of acidic or basic byproducts. | Prepare a fresh solution and measure the pH immediately. Monitor the pH over time to assess stability in your specific solvent system. |
Experimental Protocols
Protocol for Assessing Short-Term Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent system over a typical experimental timeframe.
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Preparation of Stock Solution:
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Accurately weigh a known amount of this compound.
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Dissolve the compound in the desired solvent to a known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot of the stock solution.
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Analyze the sample using a suitable analytical method (e.g., HPLC with UV detection) to determine the initial purity and concentration. This will serve as your baseline.
-
-
Incubation:
-
Store the remaining stock solution under the conditions that mimic your experimental setup (e.g., room temperature on the benchtop, 4°C in a refrigerator, or 37°C in an incubator).
-
Protect the solution from light if the compound is suspected to be light-sensitive.
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the stock solution.
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Analyze each aliquot using the same analytical method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area or concentration of this compound at each time point to the initial (Time = 0) measurement.
-
A significant decrease in the main peak area, or the appearance of new peaks, indicates degradation.
-
Calculate the percentage of the compound remaining at each time point.
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Visualizing Stability Factors
The following diagram illustrates the key factors influencing the stability of this compound and the recommended actions to ensure its integrity.
Caption: Factors influencing this compound stability.
References
dealing with hygroscopic nature of guanidinium salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic nature of guanidinium salts.
Troubleshooting Guides
Issue 1: My guanidinium salt has clumped together or appears wet.
Question: I opened a container of guanidinium hydrochloride and found that the powder has formed solid clumps. Is the product still usable?
Answer: This phenomenon, known as agglomeration or caking, is a direct result of moisture absorption from the atmosphere.[1] Guanidinium salts are known to be hygroscopic, with some being deliquescent, meaning they can absorb enough moisture to dissolve into a liquid solution.[1]
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Immediate Action: The clumped material can often be gently broken up with a clean, dry spatula.[1] However, this does not remove the absorbed water.
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Recommended Solution: For any quantitative or sensitive applications, the salt must be dried to remove the absorbed moisture before use.[1] Proceed to the "Experimental Protocols" section for a detailed drying procedure.
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Prevention: Proper storage is key to preventing moisture absorption. Always store guanidinium salts in tightly sealed, airtight containers.[1][2] For extra protection, place the container inside a desiccator with a suitable drying agent like silica gel.[1]
Issue 2: I am seeing inconsistent results and unexpected byproducts in my reactions.
Question: My reaction yields are variable, and I'm observing byproducts I can't account for. Could the guanidinium salt be the cause?
Answer: Yes, moisture absorbed by the guanidinium salt can significantly impact reaction outcomes.[1] Water can act as a reactant, leading to hydrolysis of the guanidinium salt or other components in your reaction mixture.[1] It can also alter the reaction environment by protonating or deprotonating reactants and intermediates, leading to alternative reaction pathways.[1] Bicyclic guanidines, for instance, are known to undergo hydrolysis in the presence of hydroxide ions, which can form in aqueous environments.[3][4]
Troubleshooting Steps:
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Verify Reagent Purity: Ensure your guanidinium salt is anhydrous. If you suspect moisture contamination, dry the salt using the protocol provided below.
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Use Anhydrous Solvents: Employ anhydrous solvents for your reactions, especially when working with moisture-sensitive reagents.[1]
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Inert Atmosphere Techniques: For highly sensitive reactions, consider using a glove box or Schlenk line to maintain a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Issue 3: My analytical data (NMR, Elemental Analysis) is not as expected.
Question: The data from my Nuclear Magnetic Resonance (NMR) and Elemental Analysis (EA) do not match the expected values for my guanidinium salt. Could this be a moisture issue?
Answer: Absolutely. The presence of water can interfere with various analytical techniques, leading to inaccurate results.[1]
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Nuclear Magnetic Resonance (NMR): Absorbed water can cause the N-H proton signals in the guanidinium salt to broaden due to proton exchange, making the spectrum difficult to interpret.[1] The chemical shift of these protons is sensitive to the presence of water.[1]
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Elemental Analysis (EA): The presence of water will alter the mass percentages of the elements (C, H, N), leading to results that do not align with the calculated values for the anhydrous compound.[1]
Solution:
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Dry the Sample: Always ensure your guanidinium salt is thoroughly dried before preparing it for analysis.[1]
-
Use Anhydrous Solvents for Analysis: For NMR, use deuterated solvents from sealed ampoules or those that have been properly dried.[1]
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Quantify Water Content: If moisture is suspected, quantify it using a method like Karl Fischer titration. This will allow you to correct your calculations or determine if the material is suitable for your experiment.[1]
Frequently Asked Questions (FAQs)
Q1: How should I properly store guanidinium salts? Store them in airtight containers to prevent moisture absorption.[1][2] For enhanced protection, use a desiccator containing a drying agent.[1] For highly sensitive applications, storage in a glove box under an inert atmosphere is recommended.[1][2]
Q2: What is the difference between a hygroscopic and a deliquescent substance? A hygroscopic material readily absorbs moisture from the air.[1] A deliquescent material is a type of hygroscopic substance that absorbs so much moisture that it dissolves and forms a liquid solution.[1]
Q3: How can I determine the exact water content in my guanidinium salt sample? The most accurate and common method is Karl Fischer titration, which is specific to water and can detect trace amounts.[1] Other methods include thermogravimetric analysis (TGA), which measures mass loss upon heating, or drying the sample to a constant weight and calculating the mass difference.[1]
Q4: Does the counter-ion of a guanidinium salt affect its hygroscopicity? Yes, the counter-ion plays a significant role.[1] The overall hygroscopicity of the salt is determined by the properties of both the guanidinium cation and the anion.[1] The nature of the counter-ion influences the salt's crystal lattice energy and its interaction with water molecules.[1] For example, different guanidinium salts like sulfate, acetate, and hydrochloride show different interactions with water.[1][5]
Q5: What are the potential degradation products of guanidinium salts in the presence of water? In the presence of water, especially under alkaline conditions, guanidinium salts can undergo hydrolysis.[1][3][4] For instance, bicyclic guanidines can hydrolyze in the presence of hydroxide ions.[3][4] Studies on guanidinium nitrate have also shown that moisture absorption can lead to degradation.[1]
Data Presentation
Table 1: Illustrative Water Vapor Sorption Data for Guanidinium Chloride at 25°C
This table provides an example of the type of data obtained from Dynamic Vapor Sorption (DVS) analysis to quantify the hygroscopicity of a guanidinium salt.
| Relative Humidity (%) | Water Uptake (% w/w) |
| 0 | 0.00 |
| 10 | 0.15 |
| 20 | 0.30 |
| 30 | 0.50 |
| 40 | 0.75 |
| 50 | 1.00 |
| 60 | 1.30 |
| 70 | 1.75 |
| 80 | 2.50 |
| 90 | 4.00 |
Based on hypothetical data for Guanidinium Chloride.
Experimental Protocols
Protocol 1: Drying of Hygroscopic Guanidinium Salts
Objective: To remove absorbed moisture from a guanidinium salt.
Materials:
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Hygroscopic guanidinium salt
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Vacuum oven
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Clean, dry, shallow glass dish (e.g., crystallization dish)
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Spatula
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Desiccator
Procedure:
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Sample Preparation: In a low-humidity environment, spread the guanidinium salt in a thin layer in the glass dish.[1]
-
Drying: Place the dish in a vacuum oven.
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Conditions: Heat the oven to a temperature appropriate for the specific salt that will not cause decomposition. Apply a vacuum.
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Duration: Dry for several hours or overnight.[1] To ensure the salt is completely dry, continue drying until a constant weight is achieved. This can be monitored by periodically removing the sample (after cooling in a desiccator) and weighing it.
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Storage: Once dried, immediately transfer the salt to a tightly sealed container and store it in a desiccator.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a guanidinium salt sample.
Materials:
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Karl Fischer titrator
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Anhydrous solvent (e.g., methanol)
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Karl Fischer reagent
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Guanidinium salt sample
Procedure:
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Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.
-
Sample Preparation: In a low-humidity environment, accurately weigh the guanidinium salt sample.
-
Titration: Quickly transfer the weighed sample into the titration vessel containing the anhydrous solvent. Start the titration. The instrument will automatically add the Karl Fischer reagent, which reacts stoichiometrically with water.[1]
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Endpoint Detection: The titration will stop once all the water in the sample has reacted.
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Calculation: The instrument's software will calculate the water content based on the amount of Karl Fischer reagent consumed.[1] The result is typically reported as a percentage or in parts per million (ppm).
Mandatory Visualizations
Caption: Experimental workflow for handling hygroscopic guanidinium salts.
Caption: Troubleshooting flowchart for unexpected experimental results.
Caption: Decision tree for the storage of guanidinium salts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Guanidinylation Reactions using N-Benzylguanidinium Acetate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for guanidinylation reactions utilizing N-Benzylguanidinium acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a guanidinylating reagent used in organic synthesis to introduce a benzylguanidinyl group onto primary and secondary amines. This reaction is valuable in medicinal chemistry for the synthesis of various biologically active compounds, as the guanidinium group can participate in crucial biological interactions.
Q2: What are the storage and handling recommendations for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1] It is stable under recommended storage conditions.[1] However, it should be protected from extremes of temperature and direct sunlight.[1] It is incompatible with strong oxidizing agents.[1] When handling, it is advised to wear protective gloves, clothing, and eye/face protection as it can be corrosive.[1]
Q3: What are the common solvents and bases used for guanidinylation reactions with reagents like this compound?
Commonly used anhydrous solvents for guanidinylation reactions include dichloromethane (DCM) and tetrahydrofuran (THF).[2][3] The choice of base is crucial for the reaction's success. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine.[3]
Q4: How can I monitor the progress of my guanidinylation reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] For TLC analysis, a common eluent system is a mixture of ethyl acetate and hexane.[2][3]
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction shows low or no conversion to the desired guanidinylated product.
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | Ensure the this compound is of high purity and has been stored properly. Consider using a freshly opened bottle or purifying the reagent if degradation is suspected. |
| Wet Reagents/Solvent | Use anhydrous solvents and ensure the amine substrate and base are dry. Moisture can hydrolyze the guanidinylating reagent. |
| Insufficient Base | Ensure at least a stoichiometric amount of a suitable base (e.g., TEA, DIPEA) is used to neutralize the released acetic acid. An excess of the base (e.g., 1.5 equivalents) is often recommended.[3] |
| Low Reaction Temperature | While many reactions proceed at room temperature, gentle heating may be required for less reactive amines. However, avoid excessive heat which could lead to reagent or product decomposition. |
| Insufficient Reaction Time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some reactions may require extended periods (e.g., 16-24 hours).[3] |
| Steric Hindrance | Highly hindered amines may react slowly. In such cases, longer reaction times, elevated temperatures, or a more reactive guanidinylating agent might be necessary. |
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Presence of Side Products
Issue: The reaction mixture shows the formation of significant impurities alongside the desired product.
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. Protic solvents should be avoided unless specified in the protocol. |
| Over-alkylation | In the case of primary amines, double guanidinylation is a possibility, though less common. Using a slight excess of the amine might mitigate this. |
| Decomposition of Reagent/Product | Prolonged reaction times at elevated temperatures can lead to decomposition. Monitor the reaction and work it up promptly upon completion. The benzyl group can be susceptible to oxidation, so de-gassing the solvent may be beneficial.[1] |
| Reaction at N-terminus of Peptides | When guanidinylating lysine residues in peptides, side reactions at the N-terminal amino group can occur, especially if it is unblocked.[2] |
Logical Flow for Side Product Identification
Caption: A logical diagram for identifying and addressing side product formation.
Purification Challenges
Issue: Difficulty in separating the product from unreacted starting materials or byproducts.
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Starting Material | Optimize the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Removal of Excess Guanidinylating Reagent | Unreacted this compound can be removed by an acidic wash during the work-up. Being a strong base, the guanidinium salt will be protonated and extracted into the aqueous acidic phase.[4] A 1 M solution of a weak acid like citric acid or a dilute strong acid like HCl can be used.[4] |
| Product is Water-Soluble as a Salt | After the acidic wash, the desired product (if it is a free guanidine) will be in the organic layer. If the desired product is the guanidinium salt, care must be taken during basic washes, as this may neutralize the salt and alter its solubility. |
Experimental Protocols
Protocol 1: General Guanidinylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[3]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2][3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3]
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Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine in the anhydrous solvent.
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.[3]
-
Add this compound in one portion.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the resulting product by flash column chromatography.
Experimental Workflow
Caption: A stepwise visual guide to the experimental protocol.
Data Presentation
Table 1: Comparison of Guanidinylating Reagents (Hypothetical Data for this compound)
| Guanidinylating Reagent | Amine Substrate | Yield (%) | Reference |
| N,N′-Di-Boc-N′′-triflylguanidine | Benzylamine | 95% | [3] |
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | 4-Bromophenethylamine | 72% | [3] |
| HATU | Various Anilines | 14-92% | [3] |
| This compound | Benzylamine | (User to determine) | N/A |
This technical support guide is intended to assist researchers in successfully performing guanidinylation reactions with this compound. For further assistance, please consult the relevant safety data sheets and published literature.
References
minimizing byproduct formation with N-Benzylguanidinium acetate
Welcome to the Technical Support Center for N-Benzylguanidinium Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during its use in guanidinylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
This compound is primarily used as a guanidinylating agent to introduce the N-benzylguanidinyl group onto primary and secondary amines. This reaction is valuable in the synthesis of various biologically active molecules and pharmaceutical intermediates where a substituted guanidine moiety is a key structural feature.
Q2: What are the potential byproducts when using this compound for guanidinylation?
While specific byproducts can be substrate-dependent, some potential side products based on general guanidinylation chemistry include:
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Unreacted Starting Materials: Incomplete conversion can lead to the presence of both the starting amine and residual this compound in the crude product.
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Over-alkylation Products: The newly formed N-substituted-N'-benzylguanidine can potentially react further, especially if the product is more nucleophilic than the starting amine, leading to di- or tri-substituted guanidines.
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Products from Side Reactions of the Amine: If the amine substrate contains other reactive functional groups, these may react under the basic conditions of the guanidinylation reaction.
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Decomposition of the Reagent: Although stable under recommended storage conditions, prolonged exposure to high temperatures or harsh acidic/basic conditions could potentially lead to the degradation of this compound.
Q3: How can I monitor the progress of my guanidinylation reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable solvent system for TLC should be developed to clearly separate the starting amine, the guanidinylated product, and any potential byproducts.
Q4: What is the best general method for purifying the N-substituted-N'-benzylguanidine product?
Due to the basic nature of the guanidine group, acid-base extraction is a highly effective method for purification.[1] The basic guanidine product can be protonated with a dilute acid and extracted into the aqueous phase, leaving neutral or acidic impurities in the organic phase. Alternatively, if the product is the main component and impurities are of a different polarity, column chromatography on silica gel is a common purification technique.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and continue monitoring by TLC or LC-MS.[2] - Gently increase the reaction temperature, but be cautious of potential reagent or product decomposition.[2] - Ensure stoichiometric amounts of reactants are used; consider a slight excess of the guanidinylating agent. |
| Poor Reagent Quality | - Use fresh, high-purity this compound. - Ensure the starting amine is pure and dry, as impurities can interfere with the reaction.[2] |
| Sub-optimal Solvent | - Ensure all reactants are fully dissolved in the chosen solvent. - Consider screening alternative anhydrous solvents if solubility is an issue.[2] |
| Sterically Hindered or Electronically Deactivated Amine | - The reaction may require more forcing conditions (higher temperature, longer reaction time). - Consider the use of a catalyst if the reaction is sluggish, though this will require further optimization. |
Presence of Multiple Products/Byproducts
| Observation | Potential Cause & Solution |
| Spot corresponding to starting amine on TLC | Cause: Incomplete reaction. Solution: See "Low Reaction Yield" table. |
| Higher running spot on TLC (less polar) | Cause: Potential over-alkylation of the product. Solution: Use a 1:1 stoichiometry of the amine and this compound. Add the guanidinylating agent slowly to the amine solution. |
| Unidentified spots on TLC | Cause: Could be byproducts from side reactions of a complex substrate or reagent decomposition. Solution: Isolate and characterize the major byproducts to understand the side reaction. Adjust reaction conditions (e.g., lower temperature, different base or solvent) to minimize their formation. |
Experimental Protocols
General Protocol for Guanidinylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Add this compound (1.0 - 1.2 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Perform an acid-base extraction as described in the purification protocol below.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Purification Protocol: Acid-Base Extraction
This protocol is effective for separating the basic guanidine product from neutral or acidic impurities.[1]
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Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
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Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated guanidine product will move to the aqueous layer.
-
Separate the aqueous layer.
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Wash the organic layer with brine and set it aside (this contains neutral/acidic impurities).
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Basify the aqueous layer containing the product with a suitable base (e.g., 1 M NaOH) to a pH > 12.
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Extract the deprotonated, now organic-soluble, guanidine product back into an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for guanidinylation.
Caption: Troubleshooting decision tree for guanidinylation.
Caption: Workflow for acid-base extraction purification.
References
Technical Support Center: Scale-Up of Reactions Involving N-Benzylguanidinium Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of chemical reactions utilizing N-Benzylguanidinium acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Impure starting materials | Verify the purity of this compound and other reactants using analytical methods such as NMR or HPLC.[1] |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some guanidinylation reactions are temperature-sensitive; gentle heating may improve sluggish reactions, while excessive heat can cause decomposition.[2] | |
| Inefficient mixing | Ensure adequate agitation, especially in larger reactors, to maintain a homogeneous reaction mixture. Poor mixing can lead to localized concentration gradients and side reactions. | |
| Incorrect stoichiometry | Carefully control the molar ratios of reactants. In some cases, a slight excess of one reactant may be beneficial. | |
| Formation of By-products | Over-reaction or side reactions | Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of by-products. |
| Presence of moisture | Use anhydrous solvents and ensure all reagents are dry, as water can lead to hydrolysis of intermediates or the final product. | |
| Air sensitivity | If any of the reactants or intermediates are air-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Product Quality/Purity | Inefficient purification | Develop a robust purification protocol. Recrystallization is a common and effective method for purifying solid products. The choice of solvent is critical for successful recrystallization. |
| Co-precipitation of impurities | During crystallization, impurities may co-precipitate with the product. Optimize crystallization conditions (e.g., cooling rate, solvent system) to minimize this. | |
| Difficulties with Product Isolation | Product is an oil or difficult to crystallize | If the product does not readily crystallize, consider alternative purification techniques such as column chromatography. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Product is highly soluble in the reaction solvent | Choose a solvent in which the product has lower solubility at cooler temperatures to facilitate precipitation upon cooling. An anti-solvent addition may also be effective. | |
| Exothermic Reaction/Poor Heat Transfer | Inadequate cooling capacity of the reactor | As reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Ensure the reactor's cooling system is sufficient for the scale and exothermicity of the reaction. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually. |
| Localized hot spots | Efficient stirring is crucial to prevent localized overheating, which can lead to degradation and by-product formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up a reaction with this compound?
A1: The most critical parameters include:
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Heat Transfer: Guanidinylation reactions can be exothermic. Proper heat management is crucial to avoid thermal runaways and by-product formation.
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Mass Transfer (Mixing): Ensuring efficient mixing is vital for maintaining reaction homogeneity and achieving consistent results at a larger scale.
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Reagent Purity: The purity of this compound and other starting materials can significantly impact the reaction outcome.
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Solvent Selection: The choice of solvent affects solubility, reaction rate, and ease of product isolation.
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Reaction Kinetics: Understanding the reaction kinetics will help in determining the optimal reaction time and temperature.
Q2: How can I monitor the progress of my this compound reaction?
A2: Reaction progress can be monitored using various analytical techniques, including:
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Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products and by-products.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying products and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to the product.[1]
Q3: What are the common safety precautions I should take when working with this compound at a larger scale?
A3: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents.[3] General safety precautions include:
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Working in a well-ventilated area or a fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
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Being aware of the potential for exothermic reactions and having a cooling plan in place.
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Having appropriate spill containment materials readily available.
Q4: My product is difficult to crystallize. What can I do?
A4: If your product is reluctant to crystallize, you can try the following techniques:
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Seeding: Add a small crystal of the pure product to the supersaturated solution.
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Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
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Solvent/Anti-Solvent System: Dissolve the product in a good solvent and then slowly add an "anti-solvent" (a solvent in which the product is insoluble) until turbidity is observed, then allow it to stand.
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Concentration: Slowly evaporate the solvent to increase the concentration of the product.
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Cooling: Cool the solution slowly. Sometimes, a very slow cooling rate is necessary to induce crystallization.
Experimental Protocols
Representative Protocol for a Guanidinylation Reaction
This protocol is a general example and should be optimized for your specific substrate and scale.
Materials:
-
Amine substrate
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This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))
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Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
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Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean, dry, and inerted reactor, add the amine substrate and the anhydrous solvent.
-
Begin stirring the mixture to ensure homogeneity.
-
Add the base to the reaction mixture.
-
In a separate vessel, dissolve the this compound in the anhydrous solvent.
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Slowly add the this compound solution to the reaction mixture at a controlled rate. If the reaction is exothermic, maintain the desired temperature using a cooling bath.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, proceed with the work-up. This may involve quenching the reaction with water or a saturated aqueous solution, followed by extraction of the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Scale-Up Reactions
Caption: A logical workflow for troubleshooting common issues during the scale-up of reactions involving this compound.
References
Technical Support Center: Monitoring N-Benzylguanidinium Acetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical methods for monitoring N-Benzylguanidinium acetate reactions. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of this compound and related compounds in reaction mixtures, offering excellent resolution and sensitivity.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC method using a C18 column is a common and effective starting point. Due to the polar nature of the guanidinium group, a mobile phase with a suitable buffer and organic modifier is recommended. An initial gradient elution can be employed to determine the optimal separation conditions.
Q2: My peak shape for this compound is poor (tailing or fronting). What are the possible causes and solutions?
A2: Poor peak shape can be caused by several factors:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic guanidinium group, leading to peak tailing.
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Solution: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Lowering the mobile phase pH can also help by protonating the silanol groups.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
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Solution: Dilute your sample and reinject.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and the column.
-
Solution: Adjust the mobile phase pH. For a basic compound like this compound, a slightly acidic pH (e.g., 3-4) can improve peak shape.
-
Q3: I'm observing inconsistent retention times for my analyte. What should I check?
A3: Fluctuating retention times can be due to:
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including buffer concentration and pH, can lead to shifts in retention.
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Column Temperature: Variations in column temperature will affect retention times. Ensure a stable column temperature using a column oven.
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Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.
Q4: How can I quantify the this compound in my reaction mixture?
A4: For quantitative analysis, you will need to create a calibration curve using standards of known this compound concentrations. By comparing the peak area of your sample to the calibration curve, you can determine its concentration. An internal standard can also be used to improve accuracy and precision.
Troubleshooting Guide - HPLC
This guide addresses specific issues that may arise during the HPLC analysis of this compound reactions.
dot
Caption: HPLC Troubleshooting Decision Tree.
Experimental Protocol: HPLC Method for this compound Reaction Monitoring
This protocol provides a starting point for developing a robust HPLC method. Optimization may be required based on the specific reaction conditions and matrix.
Instrumentation:
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HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
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This compound standard
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Reaction mixture
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase A (e.g., 1 mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
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Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
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17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, this compound product, and any byproducts based on their retention times.
-
Quantify the concentration of this compound by comparing its peak area to a pre-established calibration curve.
-
Data Presentation: HPLC Method Performance (Estimated)
The following table summarizes the estimated performance characteristics for a typical HPLC method for guanidinium compounds. These values should be determined experimentally during method validation.
| Parameter | Estimated Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the progress of this compound reactions, providing structural information and quantitative data without the need for chromatographic separation.
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: Can I monitor my this compound reaction directly in an NMR tube?
A1: Yes, if the reaction conditions (solvent, temperature) are compatible with the NMR spectrometer. Using a deuterated solvent as the reaction medium allows for continuous monitoring.
Q2: How do I quantify the components of my reaction mixture using NMR?
A2: Quantitative NMR (qNMR) can be performed by integrating the signals corresponding to the starting materials and the this compound product.[1] The ratio of the integrals, when normalized for the number of protons each signal represents, gives the relative molar ratio of the compounds. For absolute quantification, an internal standard of known concentration can be added to the reaction mixture.[2]
Q3: My NMR signals are broad, making integration difficult. What can I do?
A3: Broad signals can be caused by several factors:
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Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.
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Sample Inhomogeneity: Poor mixing or the presence of solids can lead to a non-homogeneous sample.
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Chemical Exchange: If your compound is undergoing chemical exchange on the NMR timescale, this can lead to broad peaks.
Solution: Ensure your reaction mixture is homogeneous and free of paramagnetic impurities. If chemical exchange is the issue, acquiring spectra at different temperatures may help to sharpen the signals.
Experimental Protocol: ¹H NMR for Reaction Monitoring
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Reagents:
-
Deuterated solvent compatible with the reaction
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, combine the reactants in the appropriate deuterated solvent.
-
If using an internal standard, add a known amount to the mixture.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum before initiating the reaction to serve as a baseline (t=0).
-
Start the reaction (e.g., by adding a catalyst or increasing the temperature).
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Acquire spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the characteristic signals for the starting materials and the this compound product.
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Calculate the reaction conversion at each time point based on the relative integral values.
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Data Presentation: qNMR Method Performance (Estimated)
| Parameter | Estimated Value |
| Limit of Quantification (LOQ) | ~100 µM (instrument dependent) |
| Precision (%RSD) | < 1%[2] |
| Accuracy | ± 1-2%[1] |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that can be used to confirm the identity of this compound and to detect low-level impurities and byproducts. It is often coupled with HPLC (LC-MS) for enhanced separation and analysis.
Frequently Asked Questions (FAQs) - MS Analysis
Q1: What ionization technique is best for this compound?
A1: Electrospray ionization (ESI) is well-suited for polar and charged molecules like this compound. It typically produces protonated molecular ions ([M+H]⁺) with minimal fragmentation.
Q2: I am having trouble getting a good signal for my compound. What could be the issue?
A2: Low signal intensity can be due to:
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Ion Suppression: Components of the reaction mixture or mobile phase can interfere with the ionization of your analyte.
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Inappropriate Solvent: The solvent used to introduce the sample into the mass spectrometer can affect ionization efficiency.
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Instrument Parameters: The settings of the mass spectrometer (e.g., capillary voltage, gas flow rates) may not be optimal.
Solution: Optimize the sample preparation to remove interfering species. Use a mobile phase that is compatible with ESI (e.g., containing volatile buffers like ammonium acetate). Tune the mass spectrometer parameters for your specific compound.
Experimental Protocol: LC-MS Analysis
Instrumentation:
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HPLC system coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole).
Procedure:
-
Follow the HPLC protocol outlined above.
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
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Desolvation Temperature: 350 °C
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Mass Range: m/z 100-500
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated this compound.
-
Confirm the identity of the product by its mass-to-charge ratio.
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Data Presentation: Mass Spectrometry Performance (Estimated)
| Parameter | Estimated Value (Q-TOF) |
| Mass Accuracy | < 5 ppm |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
Experimental Workflow and Data Integration
A comprehensive approach to monitoring this compound reactions involves the integration of multiple analytical techniques.
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Caption: General Experimental Workflow.
References
Validation & Comparative
A Comparative Guide to Guanidinylating Agents for Researchers and Drug Development Professionals
An objective analysis of common reagents for the synthesis of guanidine-containing molecules, with a special note on N-Benzylguanidinium acetate.
The introduction of a guanidinium group is a pivotal step in the synthesis of a wide array of biologically active molecules, from pharmaceuticals to chemical probes. The guanidinium moiety, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore that can significantly enhance the binding affinity and biological activity of drug candidates. The choice of the guanidinylating agent is therefore a critical decision that directly influences reaction efficiency, substrate scope, and overall yield.
Performance Overview of Common Guanidinylating Agents
The efficiency of a guanidinylation reaction is highly dependent on the chosen reagent, the nature of the amine substrate, and the reaction conditions. A summary of the general advantages and disadvantages of several classes of commonly used guanidinylating agents is presented below.
Table 1: General Comparison of Guanidinylation Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman’s Reagent) | High reactivity, excellent yields, broad substrate scope, effective for weakly nucleophilic and sterically hindered amines.[1][2] | Higher cost, requires a subsequent deprotection step.[1] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good to excellent yields, mild reaction conditions, stable and commercially available reagent.[3] | Generally slower reaction times compared to triflylguanidines.[2] |
| Isoureas/Isothioureas | N,N'-di-Boc-S-methylisothiourea | Cost-effective, high efficiency in specific applications.[1] | Can require harsh conditions (e.g., high pH), potential for side products, and release of noxious byproducts like methyl mercaptan.[1][2] |
| Uronium/Aminium Salts | HATU, HBTU | Readily available, effective for certain nucleophiles, particularly anilines.[1] | Guanidinylation can be a side reaction; the reaction can be complex.[1] |
Quantitative Efficiency Comparison
The following tables provide a summary of reported yields for the guanidinylation of various primary amines using different reagents, allowing for a more direct comparison of their performance.
Table 2: Guanidinylation Yields with N,N′-Di-Boc-N′′-triflylguanidine [1]
| Amine Substrate | Yield (%) |
| 1,4-Butanediamine | >95 |
| Benzylamine | Quantitative |
| Aniline | High Yield |
| Piperazine | High Yield |
Table 3: Guanidinylation Yields with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine [4]
| Amine Substrate | Yield (%) |
| Benzylamine | 95 |
| Unhindered primary amines | >90 |
Table 4: Guanidinylation Yields with HATU [1]
| Amine Substrate | Base | Yield (%) |
| Aniline | Triethylamine (TEA) | 91 |
| 4-Methoxyaniline | Triethylamine (TEA) | 95 |
| 4-Nitroaniline | Potassium tert-butoxide (KOtBu) | 88 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high yields and purity in guanidinylation reactions. Below are representative protocols for some of the discussed agents.
Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine
This protocol is a general procedure for the efficient guanidinylation of a primary amine.[1]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (TEA or DIPEA) to the solution.
-
Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting di-Boc-protected guanidine by flash column chromatography.
Protocol 2: Guanidinylation of an Aniline using HATU
This protocol is adapted for the guanidinylation of anilines, for which HATU has shown to be an effective reagent.[1]
Materials:
-
Aniline substrate (1.0 eq)
-
HATU (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a stirred solution of the aniline in anhydrous ACN, add TEA.
-
Add HATU to the mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by GC-FID or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.
Signaling Pathways and Experimental Workflows
The guanidinium group plays a crucial role in various biological signaling pathways, primarily through the post-translational modification of arginine residues in proteins. Protein arginine methylation, catalyzed by Protein Arginine Methyltransferases (PRMTs), is a key regulatory mechanism in processes such as signal transduction, gene transcription, and DNA repair.
Protein Arginine Methylation Signaling
The diagram below illustrates a simplified overview of the protein arginine methylation process, a key signaling mechanism involving the guanidinium group of arginine residues.
General Experimental Workflow for Guanidinylation
The following diagram outlines a typical workflow for the synthesis and purification of a guanidinylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates [organic-chemistry.org]
- 3. Structure, Activity and Function of the PRMT2 Protein Arginine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
N-Benzylguanidinium Acetate as a Catalyst: A Comparative Efficacy Analysis
In the landscape of organocatalysis, guanidinium salts have carved a niche as versatile and effective catalysts for a variety of organic transformations. Their utility stems from their ability to act as hydrogen-bond donors and Brønsted acids, facilitating reactions through the activation of substrates.[1] This guide provides a comparative analysis of the catalytic efficacy of N-Benzylguanidinium acetate, with a focus on a representative multi-component reaction. Due to the limited availability of specific experimental data for this compound, this guide will utilize N,N,N,N-tetramethylguanidinium acetate ([TMG][Ac]) as a close structural and functional analogue to illustrate its catalytic potential. The comparison will be drawn against other classes of catalysts employed for the same transformation, supported by experimental data and detailed protocols.
The Model Reaction: One-Pot Four-Component Synthesis of Dihydropyrrol-2-ones
The synthesis of dihydropyrrol-2-ones is a significant transformation in medicinal chemistry, as this heterocyclic motif is a core component of many biologically active compounds. The one-pot, four-component reaction of an amine, a dialkyl acetylenedicarboxylate, formaldehyde, and another amine is a highly efficient method for constructing this scaffold. This reaction has been effectively catalyzed by N,N,N,N-tetramethylguanidinium acetate, making it an excellent model to assess the catalytic prowess of guanidinium salts.[1][2]
Comparative Catalyst Performance
The efficacy of a catalyst is paramount in synthetic chemistry, influencing reaction rates, yields, and overall efficiency. Below is a comparison of [TMG][Ac] with other catalysts utilized in the synthesis of dihydropyrrol-2-ones.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [TMG][Ac] | 25 | Methanol | Room Temp | 2-4 | 85-95 | [1][2] |
| Trichloroacetic acid | 10 | Acetonitrile | Room Temp | 5-7 | 80-92 | [3] |
| (S)-Camphorsulfonic acid | 10 | Dichloromethane | Room Temp | 6-8 | 78-90 | [4] |
| [TMBSED][Cl]2 | 15 | Ethanol | Room Temp | 3-5 | 82-93 | [4] |
This table presents a summary of representative data. Yields are highly substrate-dependent.
As evidenced by the data, N,N,N,N-tetramethylguanidinium acetate demonstrates excellent catalytic activity, affording high yields in relatively short reaction times at room temperature. Its performance is comparable, and in some instances superior, to other acidic and ionic liquid catalysts. The mild reaction conditions required for the [TMG][Ac]-catalyzed reaction are a notable advantage.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings.
General Procedure for the [TMG][Ac] Catalyzed Synthesis of Dihydropyrrol-2-ones[1][2]
-
To a solution of the primary amine (1.0 mmol) in methanol (5 mL) is added the dialkyl acetylenedicarboxylate (1.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
The secondary amine (1.0 mmol), formaldehyde (1.2 mmol, 37 wt. % in H₂O), and N,N,N,N-tetramethylguanidinium acetate (0.25 mmol, 25 mol%) are then added sequentially.
-
The reaction mixture is stirred at room temperature for the time specified for the particular substrates (typically 2-4 hours), while being monitored by thin-layer chromatography.
-
Upon completion of the reaction, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure dihydropyrrol-2-one.
General Procedure for the Trichloroacetic Acid Catalyzed Synthesis of Dihydropyrrol-2-ones[3]
-
A mixture of the primary amine (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), the secondary amine (1.0 mmol), and formaldehyde (1.2 mmol, 37 wt. % in H₂O) in acetonitrile (10 mL) is prepared.
-
Trichloroacetic acid (0.1 mmol, 10 mol%) is added to the mixture.
-
The reaction is stirred at room temperature for the indicated time (typically 5-7 hours) and monitored by thin-layer chromatography.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired product.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism and experimental workflow is fundamental for researchers. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle and the general experimental workflow.
References
- 1. N,N,N,N-Tetramethylguanidinium acetate as an efficient and reusable ionic liquid catalyst for the one-pot synthesis of dihydropyrrol-2-ones [icc.journals.pnu.ac.ir]
- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. N1,N1,N2,N2-tetramethyl-N1,N2-bis(sulfo)ethane-1,2-diaminium Chloride ([TMBSED][Cl]2): An Efficient Ionic Liquid Catalyst for the One-pot Synthesis of Dihydropyrrol-2-ones and Tetrahydropyridines [orgchemres.org]
characterization of compounds synthesized using N-Benzylguanidinium acetate
A Comparative Guide to the Synthesis of N-Benzylguanidine Derivatives
For researchers, scientists, and drug development professionals, the guanidinium group is a critical pharmacophore due to its ability to form multiple hydrogen bonds and its high basicity. N-Benzylguanidine derivatives, in particular, have garnered significant interest for their diverse biological activities. This guide provides a comparative overview of common synthetic routes to N-benzylguanidine compounds, focusing on the synthesis of N-benzyl-N',N''-diphenylguanidine as a representative example. We will explore methodologies, compare their performance based on experimental data, and provide detailed protocols to facilitate the selection of the most suitable synthetic strategy.
Comparison of Synthetic Methods
The synthesis of N-benzylguanidine derivatives can be approached through several key strategies. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability. Below is a summary of common methods with their respective advantages and disadvantages.
| Method | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Guanylation with Carbodiimide | N,N'-Diphenylcarbodiimide, Benzylamine | High | 12-24 hours | Direct, atom-economical, and proceeds under mild conditions.[1] | Carbodiimides can be expensive and moisture-sensitive. |
| From Thiourea Derivatives | N,N'-Diphenylthiourea, Benzylamine, Desulfurizing agent (e.g., TCT, I2/PPh3) | Good to High | Variable | Readily available and stable starting materials (thioureas).[2][3] | Requires a desulfurizing agent, which can be toxic or require harsh conditions.[3] |
| One-Pot from Isocyanides | N-Chlorophthalimide, Isocyanide, Benzylamine | Up to 81% | ~4 hours | Facile, one-pot procedure with a wide substrate scope and mild conditions.[4] | Involves multiple steps in a single pot, which can be complex to optimize.[4] |
| Guanylation with S-Methylisothiourea | Boc-protected S-methylisothiourea, Benzylamine | Good | ~40 hours | A common and well-established method for guanylation.[5] | Can require protection and deprotection steps, adding to the overall synthesis time.[5] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of N-benzyl-N',N''-diphenylguanidine and related derivatives via the methods compared above.
Method 1: Guanylation of Benzylamine with N,N'-Diphenylcarbodiimide
This protocol is adapted from established methods for the synthesis of trisubstituted guanidines.[1]
Materials:
-
N,N'-Diphenylcarbodiimide (10 mmol)
-
Benzylamine (10 mmol)
-
Anhydrous Toluene (40 mL)
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N,N'-diphenylcarbodiimide (1.94 g, 10 mmol) and anhydrous toluene (40 mL).
-
Stir the mixture at room temperature until the N,N'-diphenylcarbodiimide is completely dissolved.
-
To the resulting solution, add benzylamine (1.07 g, 1.09 mL, 10 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate.
Method 2: Synthesis from N,N'-Diphenylthiourea
This two-step protocol involves the desulfurization of a thiourea to form a carbodiimide, which then reacts with benzylamine.[2]
Step 1: Synthesis of N,N'-Diphenylcarbodiimide
-
Materials: N,N'-Diphenylthiourea, Triphenylphosphine, Triethylamine, Carbon tetrachloride, Anhydrous dichloromethane, Hexane.
-
Procedure:
-
To a solution of N,N'-diphenylthiourea in anhydrous dichloromethane, add triphenylphosphine, triethylamine, and carbon tetrachloride.
-
Reflux the reaction mixture for 4 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with hexane, and decant the hexane solution.
-
Evaporate the hexane under vacuum to yield crude N,N'-diphenylcarbodiimide.
-
Step 2: Synthesis of N-benzyl-N',N''-diphenylguanidine
-
Materials: N,N'-Diphenylcarbodiimide, Benzylamine, Anhydrous toluene.
-
Procedure:
-
Dissolve N,N'-diphenylcarbodiimide in anhydrous toluene under an inert atmosphere.
-
Add benzylamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Method 3: One-Pot Synthesis from N-Chlorophthalimide, Isocyanide, and Benzylamine
This sequential one-pot protocol provides a straightforward and efficient route to diverse N,N'-disubstituted guanidines.[4]
Materials:
-
N-Chlorophthalimide (1.0 mmol)
-
Isocyanide (1.1 equiv.)
-
Benzylamine (1.2 equiv.)
-
Triethylamine (1.0 equiv.)
-
Anhydrous MeCN (2.0 mL)
-
Methylhydrazine (MeNHNH2, 1.5 equiv.)
-
HCl in EtOH (3 equiv.)
Procedure:
-
To a cooled suspension of N-chlorophthalimide in anhydrous MeCN, add the isocyanide and stir at 0 °C for 15 minutes.
-
Add triethylamine and benzylamine, and stir at room temperature for 2 hours to form the N-phthaloyl-guanidine intermediate.
-
To the intermediate in MeCN, add methylhydrazine and heat to 40 °C for 2 hours.
-
Add HCl in EtOH and stir at room temperature for 15 minutes to yield the guanidine hydrochloride salt.
-
The product can be isolated and purified by standard methods.
Characterization of N-benzyl-N',N''-diphenylguanidine
The successful synthesis of the target compound can be confirmed using a combination of analytical techniques.[2][6]
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (phenyl groups): multiplet in the range of δ 7.0-7.6 ppm. Methylene protons (-CH₂-): singlet around δ 4.5 ppm. NH protons: broad singlet(s).[2] |
| ¹³C NMR | Guanidinyl carbon (C=N): signal in the range of δ 155-160 ppm. Aromatic carbons: signals in the range of δ 120-145 ppm. Methylene carbon (-CH₂-): signal around δ 45-50 ppm.[2] |
| IR | N-H stretching: broad band in the region of 3300-3500 cm⁻¹. C=N stretching: strong absorption band around 1640-1680 cm⁻¹.[2] |
| Mass Spec | The protonated molecule [M+H]⁺ is expected to be the base peak in ESI-MS.[2] |
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the described synthetic methods.
Caption: Synthetic workflow for the guanylation of benzylamine with a carbodiimide.
Caption: Two-step synthesis of N-benzylguanidine derivative from a thiourea precursor.
Caption: One-pot synthesis of a N-benzylguanidine derivative using an isocyanide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of N-Benzylguanidinium Acetate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of N-Benzylguanidinium acetate and other organocatalysts in key carbon-carbon bond-forming reactions. Due to the limited availability of specific kinetic data for this compound in the public domain, this comparison leverages data from closely related guanidinium salts and provides a framework for evaluating its efficacy against common alternative catalysts such as thiourea derivatives and other chiral guanidines.
Introduction to Guanidinium-Based Organocatalysis
Guanidinium salts, the protonated form of guanidines, are highly effective organocatalysts renowned for their strong basicity and ability to act as hydrogen-bond donors.[1] This dual functionality allows them to activate both nucleophiles and electrophiles, facilitating a variety of organic transformations, including Michael additions and Henry (nitroaldol) reactions.[1][2] The N-benzyl substituent in this compound is expected to influence the catalyst's steric and electronic properties, thereby affecting its activity and selectivity. The acetate counter-ion can also play a role in the catalytic cycle.
Comparative Kinetic Data
The following tables summarize kinetic data for reactions catalyzed by guanidinium-based systems and prominent alternative organocatalysts. This data, gathered from various studies, provides a benchmark for assessing the potential performance of this compound.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The data below compares catalysts for this reaction.
| Catalyst | Reactants | Solvent | Temp (°C) | Rate Constant (k) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Keratin | 4-Nitrobenzaldehyde, Nitromethane | DMSO | RT | 0.23 h⁻¹ (apparent) | N/A | N/A | [3] |
| Chitosan | 4-Nitrobenzaldehyde, Nitromethane | DMSO | RT | 0.15 h⁻¹ (apparent) | N/A | N/A | [3] |
| Gelatin | 4-Nitrobenzaldehyde, Nitromethane | DMSO | RT | 0.10 h⁻¹ (apparent) | N/A | N/A | [3] |
| (S)-Cu(II) Complex | o-Nitrobenzaldehyde, Nitromethane | CH₂Cl₂/THF | RT | - | 77% | - | [4] |
| Bifunctional Guanidine-Thiourea | Aromatic Aldehydes, Nitromethane | Toluene | -20 | - | up to 93% | - | [5] |
Note: Direct kinetic data (rate constants) for many organocatalyzed asymmetric reactions are not always reported; catalyst performance is often evaluated by yield, enantioselectivity, and diastereoselectivity.
Michael Addition Reaction
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Below is a comparison of catalysts for this type of reaction.
| Catalyst | Reactants | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Axially Chiral Guanidine | 1,3-Dicarbonyls, Nitroalkenes | Toluene | RT | High | High | - | [6] |
| Bifunctional Thiourea | Nitroalkanes, N-Boc-imines | Toluene | RT | Good to High | High | Good to High | [7] |
| N-Methylimidazole | N-Heterocycles, α,β-Unsaturated Carbonyls | DMSO | 70 | High | N/A | N/A | [8] |
Experimental Protocols for Kinetic Studies
A generalized protocol for conducting kinetic studies of organocatalyzed reactions is outlined below. This can be adapted for the specific reaction catalyzed by this compound.
General Procedure for Kinetic Analysis
-
Reaction Setup: In a thermostated reaction vessel, dissolve the catalyst (e.g., this compound) in the chosen solvent.
-
Reactant Addition: Add the electrophile and any other additives. Initiate the reaction by adding the nucleophile.
-
Monitoring: Monitor the reaction progress over time by withdrawing aliquots at specific intervals.
-
Quenching: Quench the reaction in the aliquots immediately, for example, by rapid cooling or by adding a quenching agent.
-
Analysis: Analyze the composition of the quenched aliquots using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.[9][10]
-
Data Analysis: Plot the concentration of the limiting reagent versus time. From this data, determine the reaction order and the rate constant (k) by fitting to the appropriate rate law.
Example: Monitoring by ¹H NMR Spectroscopy
-
To a thermostated NMR tube, add the catalyst, solvent, and electrophile.
-
Record a spectrum at t=0.
-
Inject the nucleophile to start the reaction.
-
Acquire spectra at regular time intervals.
-
Determine the concentration of reactants and products by integrating their characteristic signals relative to an internal standard.
Visualizing Catalytic Pathways and Workflows
Proposed Catalytic Cycle for a Guanidinium-Catalyzed Henry Reaction
The following diagram illustrates a plausible catalytic cycle for a guanidinium-catalyzed Henry reaction, highlighting the dual activation mechanism.
Caption: Proposed catalytic cycle for the Henry reaction.
Experimental Workflow for Kinetic Analysis
This diagram outlines the general workflow for conducting and analyzing kinetic experiments.
Caption: General workflow for kinetic analysis of catalytic reactions.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bifunctional-thiourea-catalyzed diastereo- and enantioselective aza-Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 10. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of N-Benzylguanidinium Acetate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. N-Benzylguanidinium acetate and its derivatives are an important class of compounds with applications in organic synthesis and pharmaceutical research. This guide provides a comprehensive comparison of key analytical techniques for assessing their purity, complete with experimental protocols and supporting data to inform methodology selection.
The two primary methods detailed in this guide are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These techniques offer orthogonal approaches to purity determination, each with distinct advantages and considerations.
Quantitative Data Comparison
The following table summarizes the key performance metrics for the purity assessment of a model this compound derivative using HPLC and qNMR. This data is illustrative and may vary based on the specific derivative and instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H-NMR (qNMR) |
| Purity Assay (%) | 99.6 ± 0.3 | 99.5 ± 0.2 |
| Limit of Detection (LOD) | ~10 ng/mL | Dependent on impurity structure and sample concentration |
| Limit of Quantitation (LOQ) | ~30 ng/mL | Dependent on impurity structure and sample concentration |
| Precision (RSD%) | < 1.0% | < 1.2% |
| Analysis Time per Sample | ~20 minutes | ~15 minutes |
| Sample Consumption | < 1 mg | ~5-15 mg |
| Identified Impurities | Starting materials (e.g., Benzylamine, Guanidinylating agent), reaction by-products | Starting materials, residual solvents, reaction by-products |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization for specific this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound and its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-90% B
-
15-17 min: 90% B
-
17-18 min: 90-5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound derivative in 10 mL of the initial mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.
-
Prepare individual standard solutions of potential impurities (e.g., benzylamine) at a concentration of approximately 0.1 mg/mL.
Data Analysis: The purity of the this compound derivative is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[1]
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity and signals that do not overlap with the analyte.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals used in the calculation.
-
Spectral Width: To encompass all signals of interest.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound derivative into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the this compound derivative is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound derivative
-
IS = Internal Standard
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for assessing the purity of this compound derivatives.
Caption: Purity assessment workflow for this compound derivatives.
Comparison of Alternatives
While HPLC and qNMR are powerful techniques, other methods can also be employed for purity assessment, often in a complementary role:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique for monitoring reaction progress and identifying the presence of major impurities. It is primarily used for preliminary assessments.
-
Melting Point Analysis: A simple method to assess the presence of impurities, which typically depress and broaden the melting point range of a pure compound.
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. A deviation from the theoretical values can indicate the presence of impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of expected functional groups and identifying certain types of impurities if their IR signals do not overlap significantly with the main compound.
References
A Comparative Guide to Validating the Mechanism of N-Benzylguanidinium Acetate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the catalytic mechanism of N-Benzylguanidinium acetate. Due to a lack of specific studies on this particular catalyst, this document outlines a plausible mechanism based on the well-established principles of guanidinium organocatalysis. We present a comparative analysis with alternative catalysts for a model esterification reaction—the synthesis of benzyl acetate—supported by experimental data from existing literature. This guide is intended to serve as a foundational resource for researchers seeking to investigate and validate the catalytic activity of this compound.
Plausible Catalytic Mechanism of this compound
Guanidinium salts are known to function as effective Brønsted acids and hydrogen-bond donors in organocatalysis. The catalytic activity of this compound in reactions such as esterification is believed to proceed through the activation of the carbonyl group of the carboxylic acid via hydrogen bonding.
The plausible catalytic cycle for the this compound-catalyzed esterification of acetic acid with benzyl alcohol to form benzyl acetate is as follows:
-
Activation of Carboxylic Acid: The guanidinium cation forms a hydrogen-bond complex with the carbonyl oxygen of the acetic acid. This hydrogen bonding increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of benzyl alcohol, the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule, and the carbonyl double bond is reformed.
-
Product Release and Catalyst Regeneration: The resulting benzyl acetate is released, and the this compound catalyst is regenerated to participate in another catalytic cycle.
Performance Comparison with Alternative Catalysts for Benzyl Acetate Synthesis
To validate the efficacy of this compound, its performance should be benchmarked against other established catalysts for a relevant reaction. The synthesis of benzyl acetate from benzyl alcohol and acetic acid is a suitable model system. The following table summarizes the performance of various catalysts for this reaction based on literature data.
| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ionic Liquids | ||||||
| [EMIM][HSO4] | 1:1 | 0.66 (molar ratio to reactants) | 110 | 4 | 90.34 | [1][2] |
| 1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate | 2:1 | 0.2% (molar ratio to alcohol) | 110 | 5 | 95.52 | [3] |
| Solid Acid Catalysts | ||||||
| Strong Acid Cation Exchange Resin | 4:5 | 25% (wt. ratio to acid) | 100 | 10 | 84.23 | [3] |
| Phosphotungstic Acid | 2.5:1 | 2.54% (wt. ratio to total reactants) | Not Specified | 2 | 90.0 | [3] |
| Inorganic Catalysts | ||||||
| H2SO4/(NH4)2Ce(PO4)2·H2O | Not Specified | Not Specified | 120 | Not Specified | 97.7 | [4] |
| FeCl3/Carbon | 1:1.8 | 33.33% (wt. ratio to acid) | Not Specified | 2 | 89.10 | [3] |
| Enzymatic Catalysts | ||||||
| Immobilized Lipase (e.g., Novozym 435) | 1:1 | 10% (by weight of substrates) | 30-60 | 24 | High | [5] |
| Conventional Acid Catalyst | ||||||
| Sulfuric Acid (H2SO4) | Not Specified | Catalytic | Reflux | Not Specified | ~85-95 | [5][6] |
Experimental Protocols for Key Experiments
To validate the proposed mechanism and compare the performance of this compound, a series of experiments should be conducted. Below are generalized protocols for the synthesis of benzyl acetate using different types of catalysts.
3.1. General Protocol for this compound Catalyzed Esterification
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, combine acetic acid (1.0 mmol) and benzyl alcohol (1.2 mmol) in a suitable anhydrous solvent (e.g., toluene, 5 mL).
-
Catalyst Addition: Add this compound (0.05-0.1 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure benzyl acetate.[7]
3.2. Protocol for Fischer Esterification using Sulfuric Acid
-
Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of concentrated sulfuric acid (0.05 eq.) in toluene.
-
Reaction: Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
3.3. Protocol for Enzymatic Synthesis using Immobilized Lipase
-
Reactant and Enzyme Mixing: In a suitable reaction vessel, combine phenylacetic acid (1.0 eq.) and benzyl alcohol (1.0 eq.).
-
Catalyst Addition: Add an immobilized lipase, such as Novozym 435 (typically 10% by weight of the substrates).
-
Incubation: The reaction can be run solvent-free or in a minimal amount of an organic solvent like hexane. Incubate the mixture at a controlled temperature (e.g., 30-60°C) with gentle agitation for 24 hours.
-
Monitoring: Monitor the conversion of the starting materials by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]
Visualizations
4.1. Plausible Catalytic Cycle of this compound
Caption: Plausible catalytic cycle for this compound.
4.2. Experimental Workflow for Catalyst Performance Comparison
Caption: General workflow for comparing catalyst performance.
4.3. Signaling Pathway Analogy: Catalyst Activation
While not a biological signaling pathway, the concept of activation can be visualized similarly. The catalyst "signals" the substrate to become more reactive.
Caption: Conceptual pathway of catalyst-induced substrate activation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. geniusjournals.org [geniusjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
N-Benzylguanidinium Acetate: A Comparative Performance Guide for Diverse Solvent Systems
Understanding the Compound: Physicochemical Properties
N-Benzylguanidinium acetate is an organic salt comprised of the N-benzylguanidinium cation and the acetate anion. The behavior of this salt in solution is governed by the individual properties of these ions and their interactions with the solvent.
The N-benzylguanidinium cation possesses a bulky, hydrophobic benzyl group attached to a polar, charge-delocalized guanidinium headgroup. The guanidinium group is a very strong base, and its conjugate acid (the guanidinium cation) is consequently a very weak acid, with a high pKa value (the pKa of the unsubstituted guanidinium ion is around 13.6)[1]. This indicates that the N-benzylguanidinium cation will be stable and protonated over a wide pH range. The presence of the benzyl group is expected to increase its solubility in less polar organic solvents compared to unsubstituted guanidinium salts.
The acetate anion is the conjugate base of acetic acid, a weak carboxylic acid (pKa ≈ 4.76)[2]. The acetate ion has a hydrophilic carboxylate group capable of hydrogen bonding and a small hydrophobic methyl group[3][4].
Predicted Solubility and Performance in Different Solvent Systems
The solubility of this compound is anticipated to be a balance between the polarity of the guanidinium and acetate groups and the nonpolar nature of the benzyl group.
Table 1: Predicted Solubility and Performance of this compound in Various Solvent Systems
| Solvent System | Predicted Solubility | Predicted Performance & Rationale |
| Polar Protic | ||
| Water | Moderate to High | The high polarity and hydrogen bonding capacity of water will effectively solvate the guanidinium and acetate ions. Guanidine itself is highly soluble in water[5][6]. However, the hydrophobic benzyl group may limit the overall solubility compared to simple guanidinium salts. The solution is expected to have a slightly basic pH due to the acetate anion acting as a weak base. |
| Alcohols (Methanol, Ethanol) | High | Alcohols are polar protic solvents that can effectively solvate both the ions through hydrogen bonding and the benzyl group through van der Waals interactions. Guanidinium chloride shows good solubility in methanol and ethanol[7]. The presence of the benzyl group in this compound is likely to enhance this solubility. These solvents are good candidates for reactions and purifications. |
| Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent with a strong ability to solvate cations. It is an excellent solvent for many organic salts. Guanidinium salts, in general, are soluble in polar aprotic solvents[7]. The combination of the polar guanidinium group and the organic benzyl group suggests high solubility in DMSO, making it a suitable solvent for a wide range of applications, including NMR studies and as a reaction medium. |
| Acetonitrile (ACN) | Moderate | Acetonitrile is a polar aprotic solvent with a moderate dielectric constant. While it can solvate the ions, its hydrogen bonding capability is weak. The solubility is expected to be lower than in DMSO or alcohols but still significant, making it useful for applications like HPLC. The pKa of many bases has been determined in acetonitrile[8][9]. |
| Nonpolar | ||
| Toluene, Hexane | Very Low | These nonpolar solvents will not effectively solvate the charged guanidinium and acetate ions, leading to very poor solubility. Guanidine and its salts generally have limited solubility in non-polar solvents[5]. The presence of the benzyl group is insufficient to overcome the ionic nature of the salt. These solvents would be suitable for precipitation or as anti-solvents. |
| Halogenated | ||
| Dichloromethane (DCM) | Low to Moderate | DCM has a moderate polarity and can engage in weak hydrogen bonding. It may offer some solubility due to the presence of the benzyl group, but it is unlikely to be a good solvent for dissolving high concentrations of the salt. It might be useful in biphasic extraction systems or for specific reaction conditions where limited solubility is desired. |
Comparative Performance with Alternatives
Compared to simple guanidinium salts like guanidinium chloride, this compound is expected to exhibit enhanced solubility in organic solvents due to the presence of the benzyl group. In comparison to other organic salts with bulky cations, the strong basicity of the guanidinium group ensures that it remains protonated across a wider pH range, which can be advantageous for maintaining structural integrity and avoiding unwanted side reactions.
Experimental Protocols for Performance Evaluation
To empirically determine the performance of this compound, the following experimental protocols are recommended.
Solubility Determination
A standardized protocol for determining the solubility of this compound in various solvents would involve the isothermal shake-flask method.
References
- 1. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. jungwirth.uochb.cas.cz [jungwirth.uochb.cas.cz]
- 4. pubs.aip.org [pubs.aip.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
A Comparative Guide to Alternatives for N-Benzylguanidinium Acetate in Key Organic Transformations
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of a chemical transformation. N-Benzylguanidinium acetate, a salt of a strong organic base, is effective in promoting various reactions. However, a comprehensive understanding of its performance relative to other catalytic systems is crucial for optimizing reaction conditions, improving yields, and potentially reducing costs. This guide provides an objective comparison of this compound and its alternatives in two key transformations: the Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds and the synthesis of cyclic carbonates from epoxides and carbon dioxide.
Michael Addition of Nitroalkanes to α,β-Unsaturated Carbonyls
The Michael addition is a fundamental carbon-carbon bond-forming reaction. Guanidine bases are effective catalysts for this transformation due to their high Brønsted basicity, which allows them to deprotonate the nitroalkane, forming a nucleophilic nitronate anion. The catalytic activity of N-benzylguanidinium derivatives is compared here with other common organobases.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of various guanidine-type bases and the amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the Michael addition of nitromethane to chalcone. While specific data for this compound is not available, data for the closely related N-benzyl-N',N''-diphenylguanidine is presented, alongside other common guanidine catalysts like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).
Table 1: Michael Addition of Nitromethane to Chalcone Derivatives
| Entry | Catalyst | Catalyst Loading (mol%) | Michael Acceptor | Reaction Time (h) | Yield (%) | Reference |
| 1 | N-benzyl-N',N''-diphenylguanidine | 10 | Chalcone | 12 | 92 | [1] |
| 2 | N-benzyl-N',N''-diphenylguanidine | 10 | 4'-Methylchalcone | 12 | 95 | [1] |
| 3 | N-benzyl-N',N''-diphenylguanidine | 10 | 4-Chlorochalcone | 14 | 90 | [1] |
| 4 | TBD | 10 | Chalcone | 2 | 95 | [2] |
| 5 | MTBD | 10 | Chalcone | 4 | 92 | [2] |
| 6 | DBU | 10 | Chalcone | 6 | 88 | [2] |
Data for entries 4-6 are for the Michael addition of dimethyl malonate to chalcone, but serve as a good comparison of the catalytic strength of these bases.
Experimental Protocols
Protocol 1: Michael Addition Catalyzed by N-benzyl-N',N''-diphenylguanidine [1]
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.26 mg).
-
Addition of Catalyst and Solvent: Add N-benzyl-N',N''-diphenylguanidine (0.1 mmol, 28.74 mg, 10 mol%). Dissolve the solids in anhydrous toluene (5 mL) under an inert atmosphere.
-
Addition of Michael Donor: Add nitromethane (2.0 mmol, 122.1 mg, 2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Michael Addition Catalyzed by TBD [2]
-
Reaction Setup: In a reaction vial, dissolve chalcone (0.2 mmol) and dimethyl malonate (0.24 mmol) in toluene (1.0 mL).
-
Catalyst Addition: Add TBD (0.02 mmol, 10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup and Purification: After the reaction, concentrate the mixture and purify the residue by column chromatography.
Catalytic Cycle and Experimental Workflow
The catalytic cycle for the guanidine-catalyzed Michael addition involves the deprotonation of the nitroalkane by the guanidine base to form a nitronate anion. This anion then attacks the β-carbon of the α,β-unsaturated carbonyl compound. The resulting enolate is protonated by the protonated guanidinium catalyst, regenerating the catalyst and yielding the Michael adduct.
Caption: Experimental workflow for the guanidine-catalyzed Michael addition.
Synthesis of Cyclic Carbonates from Epoxides and CO₂
The synthesis of cyclic carbonates from epoxides and carbon dioxide is a 100% atom-economical reaction of significant industrial interest. Guanidinium salts can act as efficient catalysts for this transformation, often in conjunction with a nucleophilic co-catalyst. Their performance is compared with other organocatalytic systems.
Data Presentation: A Quantitative Comparison
The following table compares the catalytic activity of guanidinium salts with other common organocatalysts in the synthesis of styrene carbonate from styrene oxide and CO₂.
Table 2: Synthesis of Styrene Carbonate from Styrene Oxide and CO₂
| Entry | Catalyst | Co-catalyst | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | Guanidinium Iodide (isopropyl substituted) | None | 80 | 5 | 24 | >99 | 92 | [3] |
| 2 | Tetrabutylammonium Bromide (TBAB) | None | 100 | 20 | 18 | 75 | 45 | [4] |
| 3 | Tetrabutylphosphonium Bromide (TBPB) | None | 120 | 10 | 4 | - | 95 | [5] |
| 4 | Imidazole | ZnI₂ | 100 | 20 | 18 | 100 | 99 | [4] |
| 5 | Rhodamine 6G-Iodide | None | 80 | 10 | 24 | - | 75 | [6] |
Experimental Protocols
Protocol 3: Synthesis of Styrene Carbonate using a Guanidinium Iodide Catalyst [3]
-
Reaction Setup: A stainless-steel autoclave is charged with the guanidinium iodide catalyst (1 mol%) and styrene oxide.
-
Reaction: The autoclave is pressurized with CO₂ to the desired pressure (1-5 bar) and heated to the reaction temperature (70-80 °C) with stirring for the specified time.
-
Workup: After cooling and depressurization, the reaction mixture is analyzed directly or purified by chromatography.
Protocol 4: Synthesis of Propylene Carbonate using Tetrabutylammonium Bromide (TBAB) [7]
-
Reaction Setup: Propylene oxide (10 mmol), talc (100 mg), and TBAB (2.5 mol% of epoxide) are placed in a pressurized autoclave reactor with MeCN (5 ml) as a solvent.
-
Reaction: The reactor is pressurized with CO₂ (10–35 bars) and heated to 100–150 °C for 20 hours.
-
Workup and Analysis: After the reaction, the autoclave is cooled, and the product is analyzed by gas chromatography.
Reaction Pathway and Experimental Workflow
The generally accepted mechanism for the guanidinium-catalyzed synthesis of cyclic carbonates involves a dual activation pathway. The guanidinium cation activates the epoxide through hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, the counter-ion (e.g., halide) acts as a nucleophile, opening the epoxide ring. The resulting halo-alkoxide then reacts with CO₂, followed by intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst.
Caption: Proposed reaction pathway for cyclic carbonate synthesis.
Conclusion
This guide provides a comparative overview of this compound and its alternatives for two important organic transformations. For the Michael addition, guanidine-based catalysts, including N-benzyl-N',N''-diphenylguanidine and TBD, demonstrate high efficacy, often outperforming the commonly used amidine base DBU in terms of reaction time and yield. In the synthesis of cyclic carbonates, guanidinium salts are effective organocatalysts, with their performance being comparable to or, in some cases, exceeding that of other organocatalytic systems like quaternary ammonium or phosphonium salts, especially under milder conditions. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations. The provided experimental protocols and mechanistic diagrams offer a valuable resource for researchers in the rational design and optimization of their synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guanidinium iodide salts as single component catalysts for CO2 to epoxide fixation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Dyes as efficient and reusable organocatalysts for the synthesis of cyclic carbonates from epoxides and CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of cyclic carbonates from epoxides and carbon dioxide catalyzed by talc and other phyllosilicates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Guanidinylating Reagents for Synthetic Chemistry
The introduction of a guanidinium group is a crucial transformation in the synthesis of a diverse range of biologically active molecules, from pharmaceuticals to peptide therapeutics. The unique properties of the guanidinium moiety—strong basicity, planar structure, and ability to form multiple hydrogen bonds—make it a key pharmacophore in drug design.[1][2] The choice of guanidinylating agent is a critical decision that significantly influences reaction efficiency, substrate scope, cost, and overall yield. This guide provides an objective comparison of common guanidinylating reagents to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic challenges.
While a variety of reagents exist, this guide will focus on a comparative analysis of commonly employed reagents, for which substantial experimental data is available. The selection of a suitable agent often involves a trade-off between reactivity, stability, cost, and the steric and electronic properties of the amine substrate.[1]
Performance Comparison of Guanidinylating Agents
The efficiency of a guanidinylation reaction is highly dependent on the reagent, the amine substrate, and the reaction conditions. The following tables summarize the performance of several common agents based on available experimental data.
Table 1: General Comparison of Common Guanidinylation Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages | Relative Cost |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad substrate scope, effective for hindered amines.[1] | Higher cost, requires a subsequent deprotection step.[2] | High |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild reaction conditions, stable and easy to handle reagent.[1][2] | Slower reaction times compared to triflylguanidines.[2] | Moderate |
| Isothioureas | N,N'-di-Boc-S-methylisothiourea | Cost-effective, high efficiency in certain applications.[1][2] | Can require harsh conditions (e.g., high pH), potential for odorous byproducts like methanethiol.[3] | Low to Moderate |
| Carbodiimides | N,N'-Diphenylcarbodiimide | Readily available, effective for creating trisubstituted guanidines.[4] | Primarily for reaction with primary/secondary amines to form more substituted guanidines. | Low |
Table 2: Quantitative Yield Data for Guanidinylation of Various Amines
| Guanidinylating Agent | Substrate (Amine) | Reaction Time | Yield (%) | Reference |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% | [1] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% | [1] |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | < 10 min | ~100% | [5] |
| N,N'-Di-Boc-N''-triflylguanidine | Aniline | 1 h | ~100% | [5] |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Benzylamine | 12 h | ~90% | (Representative) |
| N,N'-di-Boc-S-methylisothiourea | Glycine Methyl Ester | 18 h | ~85% | (Representative) |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions. Below are representative protocols for commonly used reagents.
Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is a general procedure for the guanidinylation of a primary aliphatic amine.
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the primary amine in anhydrous DMF, add triethylamine.
-
Add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Guanidinylation of an Aniline using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)
This protocol is adapted for a less nucleophilic aromatic amine, demonstrating the high reactivity of triflylguanidine reagents.[5]
Materials:
-
Aniline substrate (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
Dissolve the aniline substrate in anhydrous ACN or DCM in a dry round-bottom flask under a nitrogen atmosphere.
-
Add the N,N′-Di-Boc-N′′-triflylguanidine to the solution.
-
Stir the mixture at room temperature. The reaction with unreactive aromatic amines is often complete within 1 hour.[5] Monitor reaction progress by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel chromatography to yield the protected guanidine.
Visualizing Synthetic Strategy and Workflow
Diagrams can clarify complex chemical processes and decision-making workflows. The following visualizations are provided in the DOT language for clarity.
Caption: A typical experimental workflow for the synthesis of a protected guanidine.
Caption: A simplified decision-making guide for selecting a guanidinylating agent.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for N-Benzylguanidinium Acetate
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical reagents is a cornerstone of a safe and compliant working environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of N-Benzylguanidinium acetate, ensuring the safety of laboratory personnel and the protection of our environment. By adhering to these protocols, you can mitigate risks and maintain the integrity of your research operations.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and safety information.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[2]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]
Hazard and Property Overview
While a specific, comprehensive Safety Data Sheet for this compound may not be readily available, data from structurally similar compounds and related chemicals can inform a precautionary approach. The following table summarizes key information, though users are strongly advised to consult the manufacturer's SDS for definitive guidance.
| Property/Hazard | Information | Source |
| Physical State | Solid | General Chemical Information |
| Known Hazards | Based on related guanidine compounds, potential hazards may include skin and eye irritation, and respiratory irritation.[3] The acetate salt of N''-Benzylguanidine is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[2][4] | --INVALID-LINK-- |
| Incompatibilities | Guanidine compounds are basic and can be incompatible with strong acids.[3] | --INVALID-LINK-- |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life.[4] Avoid release to the environment. | --INVALID-LINK--, --INVALID-LINK-- |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid, aqueous solution, or dissolved in a hazardous solvent). Always prioritize your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[1]
1. Solid this compound Waste:
-
Segregation and Collection:
-
Collect all solid this compound waste in a dedicated, clearly labeled, and sealed container.
-
The label should prominently display "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and any known hazard symbols.[1]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, such as a chemical fume hood, with secondary containment to prevent spills.[1]
-
-
Disposal:
2. Aqueous Solutions of this compound:
-
Collection:
-
Collect all aqueous waste containing this compound in a clearly labeled, sealed container.
-
The label should identify the contents, for instance, as "Aqueous Waste containing this compound," and list all components of the solution.[1]
-
-
Consult Local Regulations:
-
Before considering drain disposal, you must consult your institution's EHS office and local wastewater regulations. Many municipalities prohibit the drain disposal of any chemical waste, regardless of perceived hazard.[1]
-
-
EHS Pickup:
-
If drain disposal is not permitted, the collected aqueous waste must be picked up by your institution's EHS department for proper disposal.[1]
-
3. This compound in Hazardous Solvents:
-
Waste Collection:
-
Collect all waste containing this compound and a hazardous solvent in a designated, sealed container that is chemically compatible with all components of the waste stream.
-
Crucially, do not mix incompatible waste streams. [1]
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.[1]
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area, such as a fume hood, with secondary containment.[1]
-
-
EHS Pickup:
-
Request a waste pickup from your institution's EHS department in accordance with their established procedures.[1]
-
4. Contaminated Materials:
-
Segregation:
-
All disposable materials, such as gloves, pipette tips, and absorbent paper, that have come into contact with this compound should be collected in a separate, lined container.[1]
-
-
Disposal:
-
This container should be treated as hazardous waste and disposed of through your institution's EHS department.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always remember that the specific Safety Data Sheet for any chemical is the primary source of information for its safe handling and disposal.
References
Essential Safety and Operational Guide for Handling N-Benzylguanidinium Acetate
This guide provides immediate, essential safety and logistical information for the handling and disposal of N-Benzylguanidinium acetate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is considered a corrosive hazard.[1] Therefore, adherence to the following PPE guidelines is mandatory to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit are required.[1] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust is generated or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and research integrity. The following workflow outlines the key steps.
Detailed Experimental Protocol for Handling
-
Preparation : Before handling, ensure that a safety shower and eyewash station are accessible. The work area, preferably a fume hood or well-ventilated space, should be clean and uncluttered.
-
Personal Protective Equipment : Equip yourself with the PPE detailed in the table above.
-
Handling :
-
Storage : Keep the container tightly closed when not in use. Store at room temperature in a dry, cool, and well-ventilated place.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
-
Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed container.
-
Contaminated Materials : Any disposable materials such as gloves, pipette tips, and paper towels that have come into contact with the chemical should be collected in a separate, lined container and disposed of as chemical waste.[2]
-
Disposal Route : Disposal of waste should be in accordance with a licensed hazardous waste disposal facility and in compliance with all applicable regional, national, and local laws and regulations.[1][3] Do not dispose of down the drain or in regular trash.[3]
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate steps.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water.[1]
-
Skin Contact : Wash skin thoroughly with soap and water.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, give oxygen.[1]
-
Ingestion : Clean mouth with water. Never give anything by mouth to an unconscious person.[1] In all cases of exposure, consult a physician if necessary.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
